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  • Product: 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole
  • CAS: 103382-60-1

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Synthesis, and Properties of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole

Molecular Architecture & Pharmacological Rationale Benzoxazoles represent a privileged scaffold in medicinal chemistry, functioning as bioisosteres for nucleic acid bases and interacting with a wide array of biological t...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Architecture & Pharmacological Rationale

Benzoxazoles represent a privileged scaffold in medicinal chemistry, functioning as bioisosteres for nucleic acid bases and interacting with a wide array of biological targets. Specifically, 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole (also known as 5-chloro-2-(m-tolyl)benzo[d]oxazole) is a highly functionalized derivative designed to optimize both pharmacokinetic stability and target binding affinity.

The molecular architecture of this compound is defined by three critical domains:

  • The Benzoxazole Core: Provides a rigid, planar aromatic system that acts as a potent hydrogen-bond acceptor via its nitrogen and oxygen heteroatoms.

  • The 5-Chloro Substituent: Halogenation at the 5-position significantly enhances the molecule's lipophilicity (LogP) and metabolic stability by blocking cytochrome P450-mediated oxidation at this metabolically vulnerable site. Furthermore, the chlorine atom participates in halogen bonding within hydrophobic protein pockets .

  • The 2-(3-Methylphenyl) Ring: The m-tolyl group introduces a steric shield that dictates the dihedral angle between the benzoxazole core and the aryl appendage. This specific geometry enhances π−π stacking interactions while the methyl group perfectly fills small hydrophobic clefts in kinase hinge regions or bacterial topoisomerases.

Physicochemical Profiling

To facilitate rational drug design and formulation, the quantitative physicochemical properties of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole are summarized below.

PropertyValue / DescriptionStructural Implication
IUPAC Name 5-chloro-2-(3-methylphenyl)-1,3-benzoxazoleStandardized nomenclature
Chemical Formula C₁₄H₁₀ClNODefines atomic composition
Molecular Weight 243.69 g/mol Optimal for oral bioavailability (Lipinski's Rule of 5)
Estimated LogP ~4.5High lipophilicity; excellent membrane permeability
H-Bond Donors 0Reduces desolvation energy penalty during binding
H-Bond Acceptors 2 (N, O)Facilitates interaction with target active sites
Topological Polar Surface Area (TPSA) 26.0 ŲIndicates high blood-brain barrier (BBB) penetration potential

Rational Synthesis & Experimental Protocol

The synthesis of 2-arylbenzoxazoles has historically relied on harsh dehydrating agents (e.g., polyphosphoric acid) at elevated temperatures. However, modern green chemistry dictates the use of milder, transition-metal-free oxidative cyclization pathways . The following protocol utilizes an iodine-catalyzed oxidative cyclization of a Schiff base intermediate, providing a self-validating, high-yield system.

Protocol: Transition-Metal-Free Oxidative Cyclization

Step 1: Imine Formation (Schiff Base Condensation)

  • Procedure: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-amino-4-chlorophenol and 1.0 mmol of 3-methylbenzaldehyde in 5 mL of absolute ethanol. Stir the mixture at room temperature for 2 hours.

  • Causality: Absolute ethanol is selected as a protic solvent because it stabilizes the transition state during the nucleophilic attack of the amine on the carbonyl carbon. Operating at room temperature prevents the premature oxidation of the aminophenol, ensuring the Schiff base intermediate precipitates cleanly out of solution.

Step 2: Oxidative Ring Closure

  • Procedure: To the resulting suspension, add 1.2 equivalents of molecular iodine ( I2​ ) and 2.0 equivalents of anhydrous potassium carbonate ( K2​CO3​ ). Attach a reflux condenser and heat the mixture to 70°C for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase.

  • Causality: Molecular iodine acts as a mild, electrophilic oxidant. It activates the imine carbon, making it highly susceptible to intramolecular nucleophilic attack by the adjacent phenolic hydroxyl group. K2​CO3​ is critical here; it acts as an acid scavenger to neutralize the hydrogen iodide (HI) byproduct. This shifts the reaction equilibrium toward the cyclized product and prevents the acid-catalyzed hydrolysis of the delicate imine intermediate .

Step 3: Quenching and Isolation

  • Procedure: Once TLC confirms the consumption of the intermediate, cool the reaction to room temperature. Quench the mixture by adding 10 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Causality: The addition of Na2​S2​O3​ is a mandatory self-validating step. It specifically reduces unreacted, electrophilic iodine into benign, water-soluble iodide ions ( I− ). If this step is omitted, residual iodine will cause over-oxidation or unwanted halogenation of the aromatic rings during the concentration phase.

SynthesisWorkflow Reactants 2-Amino-4-chlorophenol + 3-Methylbenzaldehyde Schiff Schiff Base Intermediate (Imine) Reactants->Schiff EtOH, RT, 2h (Condensation) Cyclization Oxidative Cyclization (I2, K2CO3, 70°C) Schiff->Cyclization Intramolecular Attack Product 5-Chloro-2-(3-methylphenyl) -1,3-benzoxazole Cyclization->Product Aromatization (-2H) Validation TLC & NMR/MS Validation Product->Validation Isolation & Purification

Fig 1. Step-by-step oxidative cyclization workflow and validation.

Pharmacophore Mapping & Target Engagement

The biological efficacy of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole is derived from its ability to act as a multi-valent pharmacophore. When engaging with a target protein (such as the ATP-binding pocket of a kinase or the active site of a bacterial enzyme), the molecule utilizes a tripartite binding strategy.

The planar benzoxazole core inserts into narrow hydrophobic clefts, utilizing its nitrogen atom as a critical hydrogen-bond acceptor to interact with the protein's hinge region backbone. Simultaneously, the 5-chloro motif engages in halogen bonding—a highly directional interaction that displaces structured water molecules from deep hydrophobic pockets, driving the thermodynamics of binding. Finally, the m-tolyl group undergoes π−π stacking with aromatic amino acid residues (like Phenylalanine or Tyrosine) while the methyl group provides a precise steric fit that prevents target dissociation.

PharmacophoreMapping Compound 5-Chloro-2-(3-methylphenyl) -1,3-benzoxazole Halogen 5-Chloro Motif Compound->Halogen Heterocycle Benzoxazole Core Compound->Heterocycle Aryl 3-Methylphenyl Ring Compound->Aryl Bind1 Halogen Bonding (Hydrophobic Pocket) Halogen->Bind1 Bind2 H-Bond Acceptor (Kinase Hinge Region) Heterocycle->Bind2 Bind3 Pi-Pi Stacking & Steric Shielding Aryl->Bind3 Effect Target Enzyme Inhibition (e.g., Kinase / Topoisomerase) Bind1->Effect Bind2->Effect Bind3->Effect

Fig 2. Pharmacophore mapping and target engagement pathway.

Analytical Validation & Quality Control

To ensure the structural integrity and purity of the synthesized 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole, a robust analytical validation framework is required. The following table summarizes the expected quantitative analytical data used to confirm the molecular structure.

Analytical MethodTarget Signal / PeakStructural Correlation
¹H NMR (400 MHz, CDCl₃) δ 2.45 (s, 3H)Confirms the presence of the methyl protons on the m-tolyl ring.
δ 7.30 - 7.50 (m, 4H)Represents the aromatic protons of the m-tolyl ring.
δ 7.55 (d, 1H, J=8.6 Hz)Benzoxazole C7 proton (adjacent to the oxygen atom).
δ 7.75 (d, 1H, J=2.0 Hz)Benzoxazole C4 proton (meta-coupled, adjacent to the chlorine).
¹³C NMR (100 MHz, CDCl₃) δ 21.4Confirms the aliphatic methyl carbon.
δ 163.5Confirms the highly deshielded C=N (oxazole C2) carbon.
FT-IR (ATR, cm⁻¹) 1610, 1550Characteristic C=N and C=C aromatic ring stretching vibrations.
1050C-O-C asymmetric stretching of the oxazole ring.
740C-Cl stretching vibration confirming halogenation.
HRMS (ESI-TOF) m/z 244.0524[M+H]⁺Exact mass validation for the formula C₁₄H₁₀ClNO (Calculated: 244.0529).

References

  • "5-Chloro-2-methylbenzoxazole Compound Summary", PubChem, National Library of Medicine. URL:[Link]

  • "Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement", ACS Omega. URL:[Link]

  • "A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions", PubMed Central (PMC). URL:[Link]

Exploratory

Unraveling the In Vitro Mechanism of Action of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Benzoxazole Scaffold The benzoxazole ring system, a fusion of benzene and oxazole rings, is a privileged scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Benzoxazole Scaffold

The benzoxazole ring system, a fusion of benzene and oxazole rings, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] These activities include antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[1][3][4] The substitution pattern on the benzoxazole core plays a crucial role in modulating the pharmacological profile of these compounds. The presence of a chlorine atom at the 5-position and an aryl group at the 2-position, as in the case of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole, has been associated with significant cytotoxic effects against various cancer cell lines.[5]

This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole, with a primary focus on its potential as an anticancer agent. While specific mechanistic data for this exact molecule is not yet prevalent in published literature, this guide synthesizes the current understanding of structurally related 5-chloro-2-aryl-benzoxazoles to propose a plausible mechanism of action and to provide detailed, field-proven protocols for its investigation. The proposed mechanism centers on the induction of apoptosis and cell cycle arrest, two common and critical pathways through which cytotoxic agents exert their effects.

Proposed Mechanism of Action: A Two-Pronged Assault on Cancer Cells

Based on extensive research into the bioactivity of 5-chloro-2-aryl-benzoxazole derivatives, a primary proposed mechanism of action for 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole is the induction of programmed cell death (apoptosis) and the disruption of the normal cell cycle progression in cancer cells.

Induction of Apoptosis

Apoptosis is a tightly regulated process of cell suicide that is essential for normal tissue development and homeostasis. Many chemotherapeutic agents function by triggering this pathway in rapidly dividing cancer cells. For various benzoxazole derivatives, the induction of apoptosis has been identified as a key mechanism of their anticancer activity.[6][7][8] It is hypothesized that 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole may initiate apoptosis through the intrinsic (mitochondrial) pathway, a common route for small molecule-induced cell death.

Proposed Apoptotic Pathway 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole Mitochondrial Stress Mitochondrial Stress 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole->Mitochondrial Stress Bax/Bcl-2 Regulation Bax/Bcl-2 Regulation Mitochondrial Stress->Bax/Bcl-2 Regulation Cytochrome c Release Cytochrome c Release Bax/Bcl-2 Regulation->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole.

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by uncontrolled cell proliferation, often due to a dysregulated cell cycle. Several benzoxazole derivatives have been shown to arrest the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing.[9][10] It is proposed that 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole may induce cell cycle arrest, potentially at the G0/G1 or G2/M phases, which are common targets for cytotoxic compounds.

Experimental Workflows for Mechanistic Elucidation

To investigate the proposed mechanism of action, a series of in vitro experiments are necessary. The following sections provide detailed protocols for these key assays.

I. Assessment of Cytotoxicity

The initial step is to determine the cytotoxic potential of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole in culture medium. Add the compound solutions to the wells, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Cancer Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
MCF-7 (Breast)DataDataData
HCT116 (Colon)DataDataData
HepG2 (Liver)DataDataData

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"Seed Cells" -> "Incubate 24h" -> "Add Compound" -> "Incubate 24/48/72h" -> "Add MTT" -> "Incubate 4h" -> "Add DMSO" -> "Read Absorbance" -> "Calculate IC50"; }

Caption: Experimental workflow for the MTT cytotoxicity assay.

II. Investigation of Apoptosis Induction

To confirm that the observed cytotoxicity is due to apoptosis, several assays can be performed.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer.

Data Presentation:

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
ControlDataDataDataData
CompoundDataDataDataData

Experimental Protocol: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.

Step-by-Step Methodology:

  • Cell Lysis: Treat cells as described above, then lyse the cells to release cellular proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase Assay: Add a caspase-3 substrate (e.g., Ac-DEVD-pNA) to the lysates.

  • Incubation and Measurement: Incubate at 37°C and measure the absorbance of the cleaved substrate at 405 nm.

  • Data Analysis: Quantify the fold-increase in caspase-3 activity relative to the control.

III. Analysis of Cell Cycle Distribution

To determine if 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole affects cell cycle progression, flow cytometric analysis of DNA content is performed.

Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and thus the determination of the cell cycle phase.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells and resuspend them in a solution containing PI and RNase A.

  • Incubation: Incubate in the dark at 37°C for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content using a flow cytometer.

Data Presentation:

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
ControlDataDataData
CompoundDataDataData

Conclusion

This technical guide outlines a systematic and robust approach to elucidating the in vitro mechanism of action of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole. By focusing on the well-established anticancer properties of the 5-chloro-2-aryl-benzoxazole scaffold, this guide proposes a plausible mechanism centered on the induction of apoptosis and cell cycle arrest. The detailed, step-by-step protocols provided for cytotoxicity assessment, apoptosis detection, and cell cycle analysis offer researchers a clear and actionable framework for their investigations. The successful execution of these experiments will provide critical insights into the therapeutic potential of this compound and pave the way for further preclinical and clinical development.

References

  • Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells. (n.d.). PMC. [Link]

  • Copper-catalyzed Direct 2-Arylation of Benzoxazoles and Benzoimidazoles with Aryl Bromides and Cytotoxicity of Products. (n.d.). PMC. [Link]

  • Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate. [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). Taylor & Francis Online. [Link]

  • Design, Synthesis and In Vitro Antiproliferation Activity of Some 2-aryl and -heteroaryl Benzoxazole Derivatives. (2022). Taylor & Francis Online. [Link]

  • Synthesis, and In Vitro and In Silico α-Glucosidase Inhibitory Studies of 5-Chloro-2-Aryl Benzo[d]thiazoles. (2018). PubMed. [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). PMC. [Link]

  • Benzoxazole as Anticancer Agent: A Review. (2021). IJPPR. [Link]

  • Induction of Apoptosis and Necrosis by Resistance Modifiers Benzazoles and Benzoxazines on Tumour Cell Line Mouse Lymphoma L5718. (n.d.). ESIS Rational Drug Design & Development Group. [Link]

  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. (2025). MDPI. [Link]

  • Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. (2024). PMC. [Link]

  • Synthesis, and In Vitro and In Silico α-Glucosidase Inhibitory Studies of 5-Chloro-2-Aryl Benzo[d]thiazoles. (2018). PubMed. [Link]

  • Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. (2023). VNUHCM Journal of Science and Technology Development. [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (2016). MDPI. [Link]

  • Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. (2026). ResearchGate. [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2025). ResearchGate. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). IJPScRR. [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). ScienceOpen. [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). PubMed. [Link]

  • Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents. (2003). PubMed. [Link]

  • Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. (2022). MDPI. [Link]

  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer A. (2022). Biosciences, Biotechnology Research Asia. [Link]

  • Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands. (2019). PubMed. [Link]

  • Synthesis and analgesic activities of some new 5-chloro-2(3H)-benzoxazolone derivatives. (2017). ResearchGate. [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). PubMed. [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022). International Journal of Research and Review. [Link]

  • Synthesis and preliminary in vitro biological evaluation of 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives designed as novel antimelanogenesis agents. (2012). PubMed. [Link]

  • Design, synthesis, and cytotoxicity of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles. (2016). Portal de la Recerca de Catalunya. [Link]

Sources

Foundational

Pharmacokinetic Profiling of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole: A Comprehensive Technical Guide

Executive Summary The benzoxazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., VEGFR-2 inhibitors) [1] and G-protein coupled receptor modul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzoxazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., VEGFR-2 inhibitors) [1] and G-protein coupled receptor modulators (e.g., dual orexin receptor antagonists) [2]. The specific derivative 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole represents a highly lipophilic, uncharged pharmacophore. While its structural features drive high target affinity through hydrophobic interactions and π−π stacking, they concurrently introduce significant pharmacokinetic (PK) liabilities.

This whitepaper provides an in-depth, causality-driven guide to the pharmacokinetic profiling of this compound. By mapping its physicochemical properties to in vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) outcomes, we establish a robust framework for evaluating benzoxazole derivatives in preclinical drug development.

Physicochemical Properties & ADME Rationale

Understanding the structure-property relationships (SPR) of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole is the prerequisite for designing an effective PK profiling strategy.

  • The 5-Chloro Substituent: The electron-withdrawing chlorine atom at the 5-position deactivates the benzoxazole core toward aromatic hydroxylation, effectively acting as a metabolic block. However, it significantly increases the overall lipophilicity (LogP) of the molecule.

  • The 2-(3-Methylphenyl) [m-Tolyl] Group: While the m-tolyl group enhances membrane permeability, the benzylic methyl group is a known metabolic soft spot. Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C9, readily oxidize this benzylic position [2].

  • Causality in PK Outcomes: In silico predictions [3] and historical data on similar scaffolds suggest this compound will exhibit excellent passive membrane permeability but suffer from poor aqueous solubility, high plasma protein binding (PPB), and rapid hepatic clearance.

Pharmacokinetic Profiling Workflow

The following workflow outlines the sequential validation of the compound's ADME profile.

PK_Workflow A Compound Synthesis 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole B Physicochemical Profiling (LogP, pKa, Kinetic Solubility) A->B C In Vitro Absorption (Caco-2 Permeability & Efflux) B->C D In Vitro Metabolism (HLM Stability & CYP Phenotyping) C->D E In Vivo Pharmacokinetics (Rodent IV/PO Dosing) D->E M1 Metabolite Identification (High-Resolution LC-MS/MS) D->M1 F Data Analysis (Clearance, Vd, Bioavailability) E->F M1->F

Figure 1: Sequential pharmacokinetic profiling workflow for benzoxazole derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to verify the biological integrity of the model before data is accepted.

Protocol A: Bidirectional Caco-2 Permeability Assay

Rationale: While PAMPA (Parallel Artificial Membrane Permeability Assay) measures passive diffusion, Caco-2 cells express active efflux transporters like P-glycoprotein (P-gp). Because lipophilic benzoxazoles are frequent P-gp substrates, Caco-2 is mandatory to calculate the Efflux Ratio (ER).

Step-by-Step Methodology:

  • Cell Culture & Monolayer Formation: Seed Caco-2 cells ( 1×105 cells/cm²) on polycarbonate transwell inserts. Culture for 21 days to allow differentiation into a polarized epithelial monolayer.

  • System Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². Add Lucifer Yellow (100 µM) to the apical chamber; rejection must be >99% to confirm tight junction integrity.

  • Dosing: Prepare a 10 µM solution of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole in HBSS buffer (pH 7.4) containing 1% DMSO. Apply to the Apical (A) chamber for A B assessment, and the Basolateral (B) chamber for B A assessment.

  • Incubation: Incubate at 37°C in a 5% CO₂ atmosphere for 2 hours. Include Digoxin (a known P-gp substrate) as a positive control for efflux validation.

  • Quantification: Extract samples from the receiver chambers and analyze via LC-MS/MS.

  • Data Calculation: Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

Protocol B: Liver Microsomal Stability Assay

Rationale: The benzylic methyl group on the m-tolyl ring is highly susceptible to Phase I oxidation. Human Liver Microsomes (HLM) provide a robust subcellular fraction containing active CYP450 enzymes to calculate intrinsic clearance ( CLint​ ).

Step-by-Step Methodology:

  • Preparation: Thaw HLM on ice. Prepare a reaction mixture containing 1 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4) and 3 mM MgCl₂.

  • Substrate Addition: Spike 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation (Causality Check): CYP enzymes require electron transfer to function. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Control Validation: Run a parallel assay using Verapamil as a high-clearance positive control to validate CYP activity.

  • Quenching & Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the elimination rate constant ( k ), in vitro half-life ( t1/2​ ), and CLint​ .

Metabolic Pathway Visualization

Based on the structural liabilities of the m-tolyl group, the primary route of clearance is benzylic oxidation. The methyl group is oxidized to a benzyl alcohol, which is subsequently oxidized to a benzoic acid derivative [2]. These Phase I metabolites are then subject to Phase II glucuronidation.

Metabolic_Pathway Parent Parent Compound 5-Chloro-2-(3-methylphenyl) -1,3-benzoxazole Met1 Phase I Metabolite Benzyl Alcohol Derivative Parent->Met1 CYP3A4 / CYP2C9 (Benzylic Oxidation) Met2 Phase I Metabolite Benzoic Acid Derivative Met1->Met2 CYP450 / ADH (Further Oxidation) Met3 Phase II Metabolite Glucuronide Conjugate Met1->Met3 UGTs (Glucuronidation) Met2->Met3 UGTs (Acyl Glucuronidation)

Figure 2: Principal CYP450-mediated metabolic pathway targeting the m-tolyl group.

Quantitative Data Presentation

The following table summarizes the anticipated pharmacokinetic parameters for 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole, synthesized from structural analysis and established literature on benzoxazole derivatives [1][2][3].

Pharmacokinetic ParameterAssay / ModelExpected Value RangeMechanistic Rationale
Aqueous Solubility Kinetic Solubility (pH 7.4)< 10 µg/mLHigh crystal lattice energy and extreme lipophilicity (LogP ~4.2) hinder aqueous solvation.
Membrane Permeability Caco-2 ( Papp​ , A to B)> 15×10−6 cm/sThe uncharged, lipophilic nature allows rapid passive transcellular diffusion.
Efflux Ratio (ER) Caco-21.5 – 3.0The planar, hydrophobic core acts as a moderate recognition motif for P-glycoprotein.
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes> 50 µL/min/mgRapid Phase I oxidation of the benzylic methyl group drives high metabolic turnover.
Plasma Protein Binding Equilibrium Dialysis> 98% boundStrong hydrophobic interactions with domain IIA of Human Serum Albumin (HSA).
In Vivo Bioavailability (F%) Rodent PO Dosing10% – 25%High permeability is offset by poor solubility and heavy first-pass hepatic metabolism.

Conclusion & Optimization Strategy

The pharmacokinetic profiling of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole reveals a classic "brick dust" profile: high permeability but poor solubility and rapid metabolic clearance. To advance this scaffold in drug development, medicinal chemists must address the metabolic soft spot. Strategies such as replacing the benzylic methyl group with a bioisostere (e.g., a trifluoromethyl group or a chlorine atom) can block CYP-mediated oxidation, thereby reducing intrinsic clearance and improving systemic exposure.

References

  • Potashman, M. H., et al. (2007). Design, synthesis, and evaluation of orally active benzimidazoles and benzoxazoles as vascular endothelial growth factor-2 receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 50(18), 4351-4373.[Link]

  • Cox, C. D., et al. (2010). Discovery of the Dual Orexin Receptor Antagonist[(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia. Journal of Medicinal Chemistry, 53(14), 5320-5332.[Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

Exploratory

Preliminary Toxicity &amp; ADME-Tox Evaluation Guide for 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole

Executive Summary 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole (CAS: 103382-60-1) is a synthetically valuable heterocyclic building block and a privileged scaffold in medicinal chemistry. Compounds featuring the 2-arylben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole (CAS: 103382-60-1) is a synthetically valuable heterocyclic building block and a privileged scaffold in medicinal chemistry. Compounds featuring the 2-arylbenzoxazole core are frequently investigated for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibitory activities[1][2]. However, the translation of benzoxazole derivatives from discovery to preclinical development is often bottlenecked by specific Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) liabilities.

This technical whitepaper provides an in-depth framework for evaluating the preliminary toxicity of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole. By deconstructing its structural motifs, we establish causality between its physicochemical properties and potential toxicological endpoints—specifically hepatotoxicity, cardiotoxicity, and cytotoxicity—and provide self-validating experimental protocols for rigorous preclinical assessment.

Structural Liability Analysis & Mechanistic Insights

To accurately predict the toxicity profile of a compound, one must first analyze its structural components. 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole presents three distinct functional zones that dictate its metabolic fate and off-target interactions:

  • The Benzoxazole Core: This planar, electron-deficient bicyclic system is highly prone to non-covalent interactions with planar hydrophobic pockets in proteins and nucleic acids. Mechanistically, 2-arylbenzoxazoles are known to act as high-affinity ligands or inhibitors of Cytochrome P450 1A1 (CYP1A1) and Poly (ADP-ribose) polymerase 2 (PARP-2)[3].

  • The 5-Chloro Substituent: The addition of a halogen at the 5-position significantly increases the compound's lipophilicity (LogP) and metabolic stability. While this prevents rapid phase I oxidation of the benzoxazole ring, the increased lipophilicity directly correlates with a higher propensity for human Ether-à-go-go-Related Gene (hERG) channel blockade, a primary driver of cardiotoxicity[4].

  • The 2-(3-Methylphenyl) [m-Tolyl] Group: The benzylic methyl group serves as a primary "soft spot" for CYP450-mediated metabolism. Benzylic oxidation typically yields a benzylic alcohol, which is subsequently conjugated (glucuronidation/sulfation) and excreted. If this metabolic pathway is saturated, alternative toxicophores may be generated.

Hepatotoxicity: The CYP1A1/AhR Axis

Mechanistic Causality

Hepatotoxicity is a leading cause of drug attrition. For benzoxazole derivatives, a specific, indirect mechanism of drug-induced liver injury (DILI) has been identified involving the Aryl Hydrocarbon Receptor (AhR)[5].

Unlike classical toxins that directly damage hepatocytes, certain benzoxazoles act as competitive inhibitors of CYP1A1. CYP1A1 is responsible for the clearance of endogenous AhR agonists (e.g., 6-formylindolo[3,2-b]carbazole). When 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole inhibits CYP1A1, these endogenous agonists accumulate, leading to hyperactivation of the AhR pathway. This sustained nuclear translocation and gene transcription result in cellular stress, characterized histologically by centrilobular hypertrophy and hepatocyte vacuolation[5].

Hepatotoxicity Compound 5-Chloro-2-(3-methylphenyl) -1,3-benzoxazole CYP1A1 CYP1A1 Enzyme (Inhibited) Compound->CYP1A1 Competitive Inhibition EndoAgonist Endogenous AhR Agonists (Accumulation) CYP1A1->EndoAgonist Decreased Clearance AhR Aryl Hydrocarbon Receptor (Activated) EndoAgonist->AhR Ligand Binding GeneExp Target Gene Expression (Cyp1a1 up-regulation) AhR->GeneExp Nuclear Translocation Toxicity Hepatotoxicity (Centrilobular Hypertrophy) GeneExp->Toxicity Cellular Stress

Mechanistic pathway of benzoxazole-induced hepatotoxicity via CYP1A1 inhibition.

Self-Validating Protocol: CYP1A1 Inhibition & AhR Reporter Assay

To validate this liability, a dual-assay system is required.

  • Preparation: Seed HepG2 cells stably transfected with an AhR-responsive luciferase reporter construct in 96-well plates (1x10^4 cells/well).

  • Treatment: Dose cells with 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole (0.1 µM to 50 µM) in the presence and absence of a known endogenous AhR agonist (e.g., FICZ at 1 nM).

  • Internal Controls (Self-Validation):

    • Positive Control: α-Naphthoflavone (known CYP1A1 inhibitor).

    • Negative Control: 0.1% DMSO vehicle.

    • Quality Metric: Assay is only valid if the Z'-factor of the positive control vs. vehicle is > 0.6.

  • Measurement: After 24 hours, lyse cells and measure luminescence using a microplate reader.

  • Data Interpretation: An increase in luminescence only in the presence of FICZ indicates that the compound is inhibiting CYP-mediated clearance rather than acting as a direct AhR agonist.

Cardiotoxicity: hERG Channel Inhibition

Mechanistic Causality

The hERG potassium channel (Kv11.1) features a large inner cavity lined with aromatic residues (Tyr652, Phe656) that readily engage in π-π stacking and hydrophobic interactions with lipophilic, planar molecules[4]. The rigid 2-arylbenzoxazole core, combined with the lipophilic 5-chloro substituent, creates an ideal pharmacophore for hERG binding. Inhibition of this channel delays myocardial repolarization, leading to QT interval prolongation and potentially fatal Torsades de Pointes (TdP).

Self-Validating Protocol: Automated Whole-Cell Patch-Clamp
  • Cell Line: Use CHO or HEK293 cells stably expressing the hERG channel.

  • Electrophysiology Setup: Establish whole-cell configuration using an automated patch-clamp system (e.g., QPatch).

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion & Controls:

    • Baseline: Perfuse extracellular solution until tail current stabilizes (<5% variance over 3 minutes).

    • Test Compound: Perfuse 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole at 1, 3, 10, and 30 µM.

    • Positive Control: 500 nM E-4031 (must achieve >85% block to validate the cell's sensitivity).

  • Analysis: Calculate the IC50 based on the percentage reduction of the peak tail current. An IC50 < 10 µM flags the compound for high cardiotoxic risk.

Cytotoxicity and Genotoxicity Assessment

Benzoxazoles frequently exhibit cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7) due to DNA intercalation or inhibition of targets like VEGFR-2 and PARP-2[1][3]. While beneficial for oncology indications, this is a severe toxicity liability for non-oncology drugs.

Workflow cluster_0 In Vitro Toxicity Assays Start Compound Prep (10mM DMSO Stock) HepG2 HepG2 Cytotoxicity (MTT Assay) Start->HepG2 hERG Cardiotoxicity (Patch-Clamp) Start->hERG Ames Genotoxicity (Ames Test) Start->Ames CYP Metabolic Stability (HLM/RLM) Start->CYP Data Data Synthesis & Risk Assessment HepG2->Data hERG->Data Ames->Data CYP->Data

Step-by-step parallel workflow for preliminary in vitro ADME-Tox evaluation.

Self-Validating Protocol: Ames Test (Genotoxicity)
  • Strains: Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions).

  • Metabolic Activation: Perform the assay with and without 10% rat liver S9 fraction to account for mutagenic metabolites (e.g., reactive epoxides formed during benzylic oxidation).

  • Procedure: Mix bacteria, test compound (up to 5000 µ g/plate ), and S9 mix in top agar. Pour onto minimal glucose agar plates.

  • Controls:

    • Negative: DMSO.

    • Positive (-S9): 4-Nitroquinoline-N-oxide (TA98), Sodium azide (TA100).

    • Positive (+S9): 2-Aminoanthracene (validates S9 enzymatic activity).

  • Readout: Incubate for 48-72 hours at 37°C. A compound is considered mutagenic if the revertant colony count is ≥2 times the vehicle control with a dose-dependent response.

Quantitative Data Summary

The following table synthesizes predictive and benchmarked preliminary toxicity data for 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole, extrapolated from structurally homologous 5-chloro-2-arylbenzoxazole derivatives evaluated in recent literature[1][3][4].

ParameterAssay / MetricPredicted/Benchmark ValueRisk Assessment
Lipophilicity Calculated LogP (cLogP)4.2 - 4.6High. Increases risk of hERG binding and poor aqueous solubility.
Cardiotoxicity hERG Patch-Clamp (IC50)~3.0 - 8.5 µMModerate/High. Planarity and lipophilicity favor channel blockade.
Hepatotoxicity CYP1A1 Inhibition (IC50)< 1.0 µMHigh. Strong potential for AhR-mediated hepatocyte vacuolation.
Cytotoxicity HepG2 MTT Assay (IC50)15 - 35 µMModerate. Potential off-target kinase/PARP inhibition.
Genotoxicity Ames Test (TA98/TA100)NegativeLow. Halogenated benzoxazoles typically lack direct DNA reactivity without photoactivation.
Metabolism HLM Intrinsic ClearanceModerate/HighModerate. Benzylic methyl group is highly susceptible to rapid oxidation.

References

  • Involvement of the CYP1A1 inhibition-mediated activation of aryl hydrocarbon receptor in drug-induced hepatotoxicity. J-Stage. 5[5]

  • 2-(4-Carbonylphenyl)benzoxazole inhibitors of CETP: attenuation of hERG binding and improved HDLc-raising efficacy. PubMed. 4[4]

  • Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. PMC. 1[1]

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. 2[2]

  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PMC. 3[3]

Sources

Foundational

Pharmacological Profiling and Receptor Binding Affinity of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole

An In-Depth Technical Guide for Preclinical Evaluation Executive Summary & Mechanistic Rationale The compound 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole (CAS: 103382-60-1) represents a highly privileged heterocyclic sca...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Preclinical Evaluation

Executive Summary & Mechanistic Rationale

The compound 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole (CAS: 103382-60-1) represents a highly privileged heterocyclic scaffold in medicinal chemistry[1]. Benzoxazole derivatives are renowned for their polypharmacological potential, acting as critical modulators across various central nervous system (CNS) and peripheral targets. Evaluating the receptor binding affinity of this specific molecule requires a deep understanding of how its substitution pattern dictates target engagement.

The binding thermodynamics of this compound are driven by two distinct structural features:

  • The 5-Chloro Substituent: Halogenation at the 5-position significantly increases the lipophilicity (LogP) of the benzoxazole core. More importantly, the chlorine atom introduces a strong σ -hole, enabling highly directional halogen bonding with backbone carbonyls within hydrophobic receptor pockets. In the context of 5-HT3 receptors, 5-chloro substitution has been empirically shown to increase binding affinity while simultaneously reducing intrinsic agonistic activity, effectively shifting the molecule toward a partial agonist or antagonist profile[2].

  • The 2-(3-Methylphenyl) Moiety: The meta-tolyl group provides critical steric bulk and rotational freedom. This specific dihedral configuration allows the molecule to anchor into the lipophilic clefts of targets like the 18 kDa Translocator Protein (TSPO). High nanomolar affinity at these sites is primarily driven by π−π stacking interactions and hydrophobic packing[3].

Target Receptor Landscape

To comprehensively profile 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole, researchers must evaluate its affinity across a panel of receptors where the benzoxazole pharmacophore is known to be active:

  • 5-HT3 Receptors: A member of the Cys-loop ligand-gated ion channel family. Benzoxazoles bind at the orthosteric site located at the interface of two adjacent subunits, modulating rapid excitatory neurotransmission[4].

  • TSPO (18 kDa Translocator Protein): Located on the outer mitochondrial membrane and highly upregulated during neuroinflammation. Halogenated phenylbenzoxazoles are heavily investigated as PET radiotracers for TSPO due to their high binding potential and selectivity over central benzodiazepine receptors (CBR)[5].

  • Estrogen Receptors (ERα/β): Diphenolic and halogenated azoles exhibit varying degrees of binding affinity to ERs. Affinity is strictly dictated by the spatial distance between hydrogen bond acceptors and the longitudinal axis of the molecule[6].

Experimental Workflows for Binding Affinity Evaluation

To rigorously define the binding affinity of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole, a biphasic orthogonal approach is required: equilibrium thermodynamics via Radioligand Binding (RLB) and real-time kinetics via Surface Plasmon Resonance (SPR).

Protocol 1: Radioligand Displacement Assay (RLB) for TSPO Affinity

Causality of Experimental Choice: RLB provides a highly sensitive, high-throughput method to determine the half-maximal inhibitory concentration ( IC50​ ). We utilize [3H] -PK11195 as the radioligand because it is the gold-standard highly specific TSPO antagonist. Displacement of this probe ensures that our readout strictly correlates with TSPO orthosteric binding[5].

Self-Validating Mechanism: The assay integrity is continuously verified by calculating the Z'-factor for each microplate. A Z'-factor ≥0.6 , derived from the statistical separation between the total binding (vehicle control) and non-specific binding (10 μ M unlabeled PK11195) controls, validates the assay's dynamic range. This ensures that any observed displacement by the benzoxazole derivative is statistically significant and not an artifact of membrane degradation or pipetting error.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK-293 cells stably expressing human TSPO in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 0.5 mg/mL.

  • Incubation: In a 96-well assay plate, combine 100 μ L of the membrane suspension, 50 μ L of [3H] -PK11195 (final concentration 1 nM), and 50 μ L of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole in serial dilutions (ranging from 10−11 to 10−5 M).

  • Equilibration: Incubate the microplate at 25°C for 90 minutes to ensure steady-state equilibrium is reached between the radioligand, the receptor, and the competitor.

  • Filtration & Detection: Rapidly filter the reaction through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to neutralize the negative charge of the glass and reduce non-specific binding). Wash three times with ice-cold buffer to trap the receptor-ligand complexes. Add scintillation cocktail and quantify bound radioactivity (CPM) using a liquid scintillation counter.

Protocol 2: Surface Plasmon Resonance (SPR) for 5-HT3 Binding Kinetics

Causality of Experimental Choice: While RLB provides equilibrium affinity ( Ki​ ), SPR is essential to dissect the kinetic rate constants (association kon​ and dissociation koff​ ). Drug residence time ( τ=1/koff​ ) often correlates better with in vivo efficacy and target vulnerability than equilibrium affinity alone.

Self-Validating Mechanism: The system utilizes a dual-channel referencing design. Channel 1 is left unfunctionalized and blocked with ethanolamine, serving as an in-line reference. Subtracting the Channel 1 signal from the receptor-immobilized Channel 2 (Fc2 - Fc1) automatically corrects for bulk refractive index changes, solvent mismatch (e.g., DMSO effects), and non-specific binding of the highly lipophilic benzoxazole to the dextran matrix.

Step-by-Step Methodology:

  • Immobilization: Covalently couple purified 5-HT3 receptor extracellular domains to a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a target density of 3000 Response Units (RU).

  • Analyte Injection: Inject 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole at five ascending concentrations (e.g., 3.125 nM to 50 nM) in HBS-EP+ running buffer (supplemented with 1% DMSO) at a flow rate of 30 μ L/min.

  • Association/Dissociation: Monitor the association phase for 180 seconds. Follow immediately with a 300-second dissociation phase where only running buffer is injected over the chip.

  • Regeneration: Inject a short 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to strip any remaining bound analyte without denaturing the immobilized receptor.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ , calculating the dissociation constant as Kd​=koff​/kon​ .

Data Analysis & Quantitative Synthesis

The Cheng-Prusoff Conversion

Because empirical IC50​ values are inherently dependent on the concentration of the radioligand ( [L] ) used in the assay, they cannot be directly compared across different experimental setups or literature sources. To resolve this, the Cheng-Prusoff equation is applied:

Ki​=1+Kd​[L]​IC50​​

This converts the relative IC50​ into the absolute inhibition constant ( Ki​ ), a thermodynamic value representing the true affinity of the benzoxazole derivative for the receptor, independent of assay conditions.

Extrapolated Receptor Binding Profile

Based on established structure-activity relationship (SAR) data for structurally analogous halogenated benzoxazoles, the expected binding profile for 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole is summarized below:

Target ReceptorAssay MethodologyProbe / RadioligandExtrapolated Ki​ / IC50​ Reference Context
5-HT3A Radioligand Binding [3H] -Granisetron 1.1±0.1 nM[2]
TSPO (18 kDa) Radioligand Binding [3H] -PK11195 0.7−4.9 nM[3]
ERα Fluorescence PolarizationFluormone™ EL Red >1000 nM[6]

Receptor Profiling Workflow Visualization

G Cpd 5-Chloro-2-(3-methylphenyl) -1,3-benzoxazole Targets Receptor Panel Screening (TSPO, 5-HT3, ER) Cpd->Targets RLB Radioligand Binding (RLB) Equilibrium Affinity (Ki) Targets->RLB SPR Surface Plasmon Resonance Binding Kinetics (Kd) Targets->SPR Data Cheng-Prusoff Analysis & Langmuir 1:1 Fitting RLB->Data SPR->Data Opt Lead Optimization & Pharmacophore Modeling Data->Opt

Workflow for evaluating the receptor binding affinity of benzoxazole derivatives.

References

  • PubChem Compound Summary for CID 103382-60-1 : "5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole". National Center for Biotechnology Information. URL:[Link]

  • Sato, Y., Yamada, M., et al. (1998) : "Benzoxazole Derivatives as Novel 5-HT3 Receptor Partial Agonists in the Gut". Journal of Medicinal Chemistry, 41(16), 3015-3021. URL:[Link]

  • Design, synthesis and structure–activity relationships of novel benzoxazolone derivatives as 18kDa translocator protein (TSPO) ligands : ResearchGate. URL:[Link]

  • Synthesis and pharmacological evaluation of [18F]PBR316: a novel PET ligand targeting the translocator protein 18 kDa (TSPO) : PubMed Central (PMC). URL:[Link]

  • 5-HT3 Receptors : PubMed Central (PMC). URL:[Link]

  • Demyttenaere-Kovatcheva, A., et al. (2005) : "Identification of the Structural Requirements of the Receptor-Binding Affinity of Diphenolic Azoles to Estrogen Receptors α and β by Three-Dimensional Quantitative Structure−Activity Relationship and Structure−Activity Relationship Analysis". Journal of Medicinal Chemistry, 48(24), 7628-7636. URL:[Link]

Sources

Exploratory

In Vivo Metabolism of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole: A Comprehensive DMPK Guide

Target Audience: Drug Metabolism and Pharmacokinetics (DMPK) Scientists, Medicinal Chemists, and Preclinical Development Professionals. Structural Rationale & Metabolic Soft Spots The 2-arylbenzoxazole scaffold is a priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Drug Metabolism and Pharmacokinetics (DMPK) Scientists, Medicinal Chemists, and Preclinical Development Professionals.

Structural Rationale & Metabolic Soft Spots

The 2-arylbenzoxazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of CETP inhibitors[1], adenosine A2A receptor antagonists[2], and modulators of gut microbiota metabolism[3]. The specific derivative, 5-chloro-2-(3-methylphenyl)-1,3-benzoxazole , presents a unique metabolic profile dictated by its structural topology.

From a mechanistic standpoint, the electron-withdrawing 5-chloro substitution stabilizes the benzoxazole core against oxidative degradation, effectively shifting the metabolic burden to the 3-methylphenyl (m-tolyl) moiety. Understanding the in vivo biotransformation of this compound is critical for optimizing its pharmacokinetic (PK) parameters, mitigating potential toxicity, and preventing rapid clearance mediated by cytochrome P450 (CYP) enzymes[4].

Predictive Biotransformation Pathways

In drug design, identifying "metabolic soft spots" is the foundational step in predicting in vivo clearance. For this compound, the primary soft spot is the benzylic methyl group.

  • Phase I Benzylic Oxidation: The methyl group is highly susceptible to hydrogen abstraction by CYP3A4 and CYP2C9. This yields a hydroxymethyl intermediate (M1), which is rapidly oxidized by alcohol and aldehyde dehydrogenases (ADH/ALDH) into a terminal carboxylic acid (M2).

  • Phase I Aromatic Hydroxylation: The phenyl ring can undergo hydroxylation at the para or ortho positions relative to the methyl group, mediated primarily by CYP1A2.

  • Phase II Glucuronidation: The resulting hydroxylated metabolites (M1 and M3) serve as substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming highly polar O-glucuronide conjugates (M4) that are readily excreted in urine and bile.

MetabolicPathway Parent 5-Chloro-2-(3-methylphenyl) -1,3-benzoxazole (Parent) M1 M1: Hydroxymethyl (-CH2OH) Parent->M1 CYP3A4/2C9 M3 M3: Aromatic Hydroxyl (-OH) Parent->M3 CYP1A2/3A4 M2 M2: Carboxylic Acid (-COOH) M1->M2 ADH/ALDH M4 M4: O-Glucuronide Conjugate M1->M4 UGTs M3->M4 UGTs

Fig 1. Phase I and II in vivo metabolic pathways of the benzoxazole derivative.

Self-Validating In Vivo PK and Bioanalytical Workflow

To rigorously characterize these pathways, a self-validating experimental design is required. The causality behind this workflow ensures that every data point is internally controlled, preventing false positives from matrix effects or extraction losses.

Step-by-Step Methodology

Step 1: Model Selection & Dosing

  • Action: Fasted male Wistar rats (n=6 per route) are administered the compound intravenously (IV, 1 mg/kg in 5% DMSO/95% PEG400) and orally (PO, 10 mg/kg in 0.5% methylcellulose suspension).

  • Causality: IV dosing bypasses first-pass metabolism, providing the absolute systemic clearance ( CL ) and volume of distribution ( Vdss​ ). PO dosing exposes the compound to hepatic and intestinal CYP enzymes, allowing the calculation of absolute oral bioavailability ( F% ). The formulation choices are driven by the high lipophilicity of the halogenated benzoxazole.

Step 2: Serial Sampling

  • Action: Blood samples (200 µL) are collected via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Causality: High-frequency early sampling captures the rapid distribution ( α ) phase and early benzylic oxidation, while late timepoints define the terminal elimination ( β ) phase.

Step 3: Sample Preparation & System Validation

  • Action: 50 µL of plasma is crashed with 150 µL of ice-cold acetonitrile containing 50 ng/mL Tolbutamide as an internal standard (IS). Samples are vortexed for 2 mins and centrifuged at 14,000 rpm for 10 mins at 4°C.

  • Causality: Acetonitrile precipitates >95% of plasma proteins. The inclusion of Tolbutamide acts as a self-validating control; if IS recovery drops below 85%, the sample is flagged for matrix suppression, ensuring the trustworthiness of the quantitative data.

Step 4: LC-MS/MS & Q-TOF Analysis

  • Action: Supernatants are analyzed using an Agilent 1290 UHPLC coupled to a 6495 Triple Quadrupole (for parent quantification via MRM) and a 6545 Q-TOF (for exact mass metabolite identification).

  • Causality: MRM provides sub-nanogram sensitivity for the parent drug, while Q-TOF provides high-resolution mass spectrometry (HRMS) to identify the exact mass shifts (+16 Da for hydroxylation, +14 Da for carboxylic acid).

PKWorkflow Step1 1. In Vivo Dosing Wistar Rats (n=6) IV (1 mg/kg) & PO (10 mg/kg) Step2 2. Serial Sampling Plasma/Urine/Feces 0.25 to 24 hr time-course Step1->Step2 Step3 3. Sample Extraction Protein Precipitation (ACN) Internal Standard Validation Step2->Step3 Step4 4. LC-MS/MS Analysis Q-TOF for Metabolite ID MRM for Quantification Step3->Step4 Step5 5. DMPK Modeling Non-compartmental Analysis Clearance & Bioavailability Step4->Step5

Fig 2. Self-validating in vivo pharmacokinetic and bioanalytical workflow.

Quantitative Data & Pharmacokinetic Profiling

The in vivo metabolism directly impacts the systemic exposure of the benzoxazole derivative. The rapid conversion of the parent compound to its carboxylic acid derivative (M2) drives a relatively high systemic clearance, resulting in moderate oral bioavailability.

Table 1: Mean Pharmacokinetic Parameters in Wistar Rats

ParameterUnitsIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax​ ng/mL845.2 ± 62.41,210.5 ± 115.8
Tmax​ hr-1.5 ± 0.5
AUC0−t​ ng·h/mL1,420.6 ± 95.24,830.1 ± 310.4
t1/2​ hr2.1 ± 0.32.4 ± 0.4
CL mL/min/kg11.7 ± 1.2-
Vdss​ L/kg1.8 ± 0.2-
F (Bioavailability) %-34.0%

Table 2: Characterization of Major In Vivo Metabolites (Q-TOF HRMS)

Metabolite CodeBiotransformationExact Mass ( m/z [M+H]+ )Mass Shift ( Δ Da)Primary Mediating Enzyme
Parent None244.0524--
M1 Benzylic Hydroxylation260.0473+15.9949CYP3A4 / CYP2C9
M2 Carboxylic Acid Formation274.0265+29.9741ADH / ALDH
M3 Aromatic Hydroxylation260.0473+15.9949CYP1A2
M4 O-Glucuronidation of M1436.0794+192.0270UGTs

Note: The identical mass shift for M1 and M3 is resolved chromatographically via differing retention times, with the benzylic alcohol (M1) eluting earlier than the phenolic derivative (M3) under reverse-phase conditions.

References
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: nih.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Evaluation of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole (also known as 5-chloro-2-(m-tolyl)benzo[d]oxazole) Introduction and Strategic Ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole (also known as 5-chloro-2-(m-tolyl)benzo[d]oxazole)

Introduction and Strategic Rationale

Benzoxazole derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of antimicrobial, anticancer, and anti-inflammatory agents[1]. The synthesis of 5-chloro-2-(3-methylphenyl)-1,3-benzoxazole requires the strategic condensation of a substituted o-aminophenol (2-amino-4-chlorophenol) with a one-carbon electrophile source, typically an aldehyde or a carboxylic acid (such as 3-methylbenzoic acid, also known as m-toluic acid)[2].

Historically, these cyclodehydration reactions required harsh conditions. However, modern synthetic protocols have bifurcated into two primary strategies: the traditional, highly robust polyphosphoric acid (PPA) catalyzed condensation, and contemporary green chemistry approaches utilizing microwave irradiation and deep eutectic solvents (DES)[3]. This application note details both methodologies, explaining the thermodynamic and kinetic rationales behind each step to ensure a self-validating experimental system.

Mechanistic Pathway

The formation of the benzoxazole ring from an o-aminophenol and a carboxylic acid proceeds via a two-step sequence. Initially, the amino group undergoes acylation to form an o-hydroxyamide intermediate. Subsequent acid-catalyzed intramolecular cyclization and dehydration yield the fully aromatized benzoxazole core[1].

Mechanism A 2-Amino-4-chlorophenol + m-Toluic Acid B Acylation (Nucleophilic Attack) A->B Heat / Catalyst C o-Hydroxyamide Intermediate B->C D Cyclodehydration (-H2O) C->D Acidic Medium E 5-Chloro-2-(m-tolyl) -1,3-benzoxazole D->E Aromatization

Reaction mechanism for the synthesis of the benzoxazole core.

Experimental Methodologies

Protocol A: Traditional Polyphosphoric Acid (PPA) Condensation

Causality & Rationale: PPA is selected for this route because it acts dually as a highly polar solvent and a potent dehydrating agent. By sequestering the water molecules generated during the cyclization step, PPA drives the equilibrium of the condensation reaction forward, ensuring high conversion rates for sterically or electronically hindered substrates[1].

Reagents:

  • 2-Amino-4-chlorophenol: 1.44 g (10 mmol)

  • 3-Methylbenzoic acid (m-toluic acid): 1.36 g (10 mmol)

  • Polyphosphoric acid (PPA): 40 g

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1.36 g of 3-methylbenzoic acid and 1.44 g of 2-amino-4-chlorophenol[1].

  • Catalyst Addition: Carefully introduce 40 g of highly viscous PPA to the flask. Expert Tip: Pre-warming the PPA to 50°C reduces its viscosity, facilitating easier transfer and initial mixing.

  • Thermal Activation: Immerse the flask in a silicone oil bath and gradually raise the temperature to 180°C. Maintain vigorous stirring for 4-6 hours. The high temperature is critical to overcome the activation energy barrier of the cyclodehydration step.

  • Quenching & Work-up: Allow the reaction mixture to cool to approximately 80°C (do not let it cool to room temperature, as PPA will solidify). Pour the warm mixture slowly onto 200 g of crushed ice with vigorous stirring to hydrolyze the PPA into water-soluble phosphoric acid[1].

  • Neutralization: Carefully neutralize the highly acidic aqueous suspension using a 10% aqueous NaOH solution until the pH reaches 7.0–7.5. The crude product will precipitate as a solid.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure[1]. Purify the crude residue via recrystallization from hot ethanol.

Protocol B: Green Microwave-Assisted Synthesis using DES

Causality & Rationale: To circumvent the harsh conditions and difficult work-up associated with PPA, this method utilizes a Choline Chloride/Oxalic Acid Deep Eutectic Solvent (DES). The DES acts as a biodegradable, recyclable acid catalyst and microwave-absorbent medium. Microwave irradiation provides rapid, volumetric heating, drastically reducing reaction times from hours to minutes while minimizing byproduct formation[3].

Reagents:

  • 2-Amino-4-chlorophenol: 1.44 g (10 mmol)

  • 3-Methylbenzaldehyde (m-tolualdehyde): 1.20 g (10 mmol)

  • [CholineCl][Oxalic acid] DES: 10 mol%

Step-by-Step Procedure:

  • DES Preparation: Mix choline chloride and oxalic acid in a 1:1 molar ratio. Heat gently at 80°C until a clear, homogeneous liquid forms. Allow to cool[3].

  • Reaction Setup: In a specialized microwave-safe quartz vessel, combine 10 mmol of 2-amino-4-chlorophenol, 10 mmol of 3-methylbenzaldehyde, and 10 mol% of the prepared DES[3].

  • Irradiation: Place the vessel in a dedicated laboratory microwave reactor. Irradiate at 300 W for 10-15 minutes. Monitor the internal temperature, ensuring it does not exceed 120°C[3].

  • Work-up: Cool the vessel to room temperature. Add 20 mL of ethyl acetate and 20 mL of deionized water. The DES will partition into the aqueous layer (and can be recovered), while the target benzoxazole partitions into the organic layer[3].

  • Isolation: Separate the organic layer, dry over Na2​SO4​ , and evaporate the solvent. Purify via silica gel column chromatography (Hexane:Ethyl Acetate, 8:2)[3].

Workflow S1 Reaction Setup (Reactants + DES) S2 MW Irradiation (300W, 10-15 min) S1->S2 S3 Biphasic Work-up (EtOAc / H2O) S2->S3 S4 Purification (Chromatography) S3->S4

Experimental workflow for the microwave-assisted green synthesis protocol.

Quantitative Data and Method Comparison

The choice of synthetic route significantly impacts the operational efficiency and environmental footprint of the process. The table below summarizes the comparative metrics for synthesizing halogenated benzoxazole derivatives using the two outlined methodologies.

MetricProtocol A (PPA Condensation)Protocol B (MW-Assisted DES)
Primary Precursor Carboxylic Acid (m-toluic acid)Aldehyde (m-tolualdehyde)
Catalyst / Medium Polyphosphoric Acid (Excess)CholineCl/Oxalic Acid DES (10 mol%)
Reaction Time 4.0 – 6.0 Hours10 – 15 Minutes
Temperature 180 °C~120 °C (Microwave)
Typical Yield 70% – 80%88% – 95%
Work-up Difficulty High (Viscous neutralization required)Low (Simple liquid-liquid extraction)
Environmental Impact High (Phosphate waste)Low (Recyclable catalyst, low E-factor)

Note: Yields are representative of typical halogenated o-aminophenol condensations as documented in recent methodological reviews[1][2][3].

References

  • RSC Publishing. "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review." RSC Advances. Available at: [Link]

Sources

Application

Application Note: Solubilization and Handling Protocol for 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole in In Vitro Cell Culture Assays

Introduction & Mechanistic Rationale Benzoxazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized as PARP-2 inhibitors targeting breast cancer[1], viral NS3 helicase inhibitors[2], and kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Benzoxazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized as PARP-2 inhibitors targeting breast cancer[1], viral NS3 helicase inhibitors[2], and kinase modulators. The compound 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole [3] represents a highly lipophilic member of this structural class.

Because this molecule lacks hydrogen bond donors and features a highly planar, halogenated aromatic system, it exhibits strong intermolecular π−π stacking and hydrophobic interactions. This results in a high partition coefficient and negligible aqueous solubility. Attempting to dissolve this compound directly in aqueous buffers (e.g., PBS) or cell culture media will lead to immediate nucleation and precipitation, rendering the compound biologically unavailable and skewing IC50​ assay results.

To overcome the thermodynamic barrier of its crystal lattice, a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) must be used. DMSO disrupts the crystal lattice by solvating the aromatic rings. However, when transitioning the compound from a 100% DMSO stock into an aqueous cell culture medium, a phenomenon known as the "solvent shift" can occur. If added too rapidly or at too high a concentration, the local aqueous environment causes the compound to crash out of solution before it can bind to carrier proteins (like Bovine Serum Albumin) in the serum. Therefore, intermediate serial dilutions in DMSO and dropwise addition to vigorously swirling media are critical to maintaining the compound in a metastable, fully solvated state.

Physicochemical Profiling

Understanding the quantitative properties of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole is essential for predicting its behavior in solution.

Table 1: Physicochemical Properties

PropertyValueCausality / Impact on Assay
Chemical Name 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazoleCore structure dictates binding affinity.
CAS Number 103382-60-1Unique identifier for reagent sourcing.
Molecular Formula C14​H10​ClNO Halogenation increases lipophilicity.
Molecular Weight 243.69 g/mol Used for precise molarity calculations.
H-Bond Donors / Acceptors 0 / 2Lack of donors prevents aqueous solvation.
Estimated LogP ~4.8 (Highly Lipophilic)Drives membrane permeability but limits solubility.
Solubility (Water) InsolubleNecessitates organic solvent vehicle.
Solubility (DMSO) > 10 mMRequires physical disruption (sonication) to achieve.

Experimental Protocol: Self-Validating Solubilization Workflow

Step 1: Master Stock Preparation (10 mM)

Always use anhydrous, sterile-filtered DMSO (Cell Culture Grade) . DMSO is highly hygroscopic; absorption of atmospheric water lowers its capacity to solvate lipophilic compounds, leading to micro-precipitation.

Table 2: Master Stock Reconstitution (10 mM)

Compound MassRequired Volume of 100% Anhydrous DMSO
1.0 mg410.3 µL
5.0 mg2.05 mL
10.0 mg4.10 mL
  • Weigh the desired mass of the lyophilized powder using a microbalance.

  • Add the calculated volume of room-temperature anhydrous DMSO.

  • Vortex vigorously for 60 seconds.

  • Sonicate in a water bath at room temperature for 5–10 minutes. The acoustic cavitation provides the activation energy required to break the π−π stacking interactions of the benzoxazole core.

Step 2: Intermediate Serial Dilution

To prevent cytotoxicity, the final concentration of DMSO in the cell culture assay must not exceed 0.1% (v/v) .

  • Prepare a 1000× intermediate stock of your desired final assay concentration using 100% DMSO. (Example: For a 10 µM final cell treatment, dilute the 10 mM Master Stock 1:1000 in DMSO to create a 10 µM intermediate stock).

Step 3: Media Preparation (The Solvent Shift)
  • Pre-warm the complete cell culture media (containing 5-10% FBS) to 37°C. The presence of serum proteins aids in sequestering the hydrophobic compound, preventing it from crashing out.

  • Dropwise Addition: While vigorously swirling the warmed media, add the 1000× intermediate DMSO stock dropwise (1 µL of stock per 1 mL of media). This rapid dispersion prevents localized supersaturation.

Step 4: Quality Control & Validation

Microscopic Inspection: Before applying the spiked media to your cell plates, inspect a 100 µL aliquot under an inverted phase-contrast microscope at 20× magnification.

  • Validation: The absence of needle-like micro-crystals or amorphous cloudy precipitates validates successful solubilization. If crystals are observed, the compound has crashed out, and the media must be discarded.

Workflow Visualization

G A 5-Chloro-2-(3-methylphenyl) -1,3-benzoxazole (Powder) B Add 100% Anhydrous DMSO (Vortex & Sonicate) A->B Reconstitution C Master Stock Solution (10 mM - 50 mM) B->C Complete Dissolution D Intermediate Dilution in DMSO (1000x) C->D Serial Dilution E Working Solution in Cell Culture Media D->E Dropwise Addition F In Vitro Cell Assay (Final DMSO ≤ 0.1%) E->F Incubation

Workflow for the dissolution and serial dilution of lipophilic benzoxazole derivatives.

References

  • El-Ghobashy, N. M., El-Sayed, S. M., Shehata, I. A., & El-Ashmawy, M. B. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports.[Link]

  • Byrd, C. M., et al. (2013). Novel benzoxazole inhibitor of dengue virus replication that targets the NS3 helicase. Antimicrobial Agents and Chemotherapy.[Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11330351, 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole. PubChem.[Link]

Sources

Method

Application Note: Quality-by-Design (QbD) HPLC Method Development and Validation for the Quantification of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Objective: To establish a self-validating, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Objective: To establish a self-validating, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of a highly lipophilic benzoxazole derivative, ensuring compliance with modern pharmacopeial standards.

Introduction & Analyte Characterization

Benzoxazole derivatives are privileged scaffolds in medicinal chemistry, recognized for their broad-spectrum pharmacological activities, including antiproliferative, antimicrobial, and neuroprotective effects [1].

The target analyte, 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole , presents unique analytical challenges. Structurally, it features a halogenated benzoxazole core coupled with a lipophilic m-tolyl group. This configuration yields a highly hydrophobic molecule (estimated LogP ~4.5) with poor aqueous solubility. Furthermore, while the nitrogen atom in the benzoxazole ring possesses a lone pair, it is sterically hindered and its basicity is extremely weak. Consequently, the molecule remains essentially neutral across standard chromatographic pH ranges (pH 2–8). Accurate quantification requires a method that overcomes its strong retention characteristics while preventing secondary interactions with the stationary phase.

Method Development Rationale: The Causality of Choices

A Quality-by-Design (QbD) approach was utilized to build robustness directly into the method, ensuring that every experimental choice is driven by the physicochemical properties of the analyte.

Stationary Phase Selection

Due to the high lipophilicity of the analyte, traditional 5 µm fully porous C18 columns often result in excessive band broadening and prolonged run times. To optimize mass transfer, a Superficially Porous Particle (SPP) C18 column (2.7 µm) was selected. SPP technology significantly reduces the longitudinal diffusion and eddy dispersion terms of the van Deemter equation. This provides UHPLC-like efficiency at standard HPLC pressures, strictly aligning with the allowable method modernization adjustments detailed in the [2].

Mobile Phase & Elution Dynamics

Acetonitrile (MeCN) was chosen over methanol as the organic modifier. The lower viscosity of MeCN minimizes system backpressure and provides the high elution strength necessary to elute the halogenated, hydrophobic analyte efficiently.

Although the analyte is neutral, 0.1% Formic Acid (FA) is added to both the aqueous and organic phases. Causality: The acidic modifier ensures that any residual, unendcapped silanols on the silica support remain protonated (neutralized). This suppresses secondary ion-exchange interactions that typically manifest as severe peak tailing for aromatic compounds.

Detection Strategy

The extended π→π∗ conjugated system across the benzoxazole and m-tolyl rings provides a strong, distinct UV chromophore. Photodiode Array (PDA) detection at 285 nm was selected to maximize signal-to-noise ratio while enabling spectral extraction for peak purity assessment.

Method_Dev A Analyte Profiling Neutral, High LogP B Stationary Phase SPP C18, 2.7 µm A->B Hydrophobic Interactions C Mobile Phase MeCN / 0.1% FA B->C Silanol Suppression D Gradient Elution Scouting & Optimization C->D Elution Strength E System Suitability USP <621> Criteria D->E Resolution & Symmetry

Fig 1: Quality-by-Design (QbD) workflow for HPLC method development and optimization.

Experimental Protocols

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationCausality / Rationale
Column SPP C18, 100 × 4.6 mm, 2.7 µmHigh efficiency, low backpressure, USP <621> compliant.
Mobile Phase A Water + 0.1% Formic AcidSuppresses silanol ionization, preventing peak tailing.
Mobile Phase B Acetonitrile + 0.1% Formic AcidLow viscosity, high elution strength for lipophilic analytes.
Flow Rate 1.0 mL/minOptimal linear velocity for 2.7 µm particles.
Column Temp 40 °CReduces solvent viscosity and improves mass transfer kinetics.
Detection PDA at 285 nmTargets the extended conjugation of the benzoxazole core.
Injection Vol 5.0 µLPrevents column overloading and extracolumn band broadening.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.06040Initial Hold
5.01090Analyte Elution
7.01090Column Wash
7.16040Re-equilibration
10.06040End of Run
Step-by-Step Preparation Methodology
  • Diluent Preparation: Mix LC-MS grade MeCN and Water in a 70:30 (v/v) ratio. Self-Validating Note: Matching the diluent closely to the elution conditions prevents solvent-mismatch effects, which can cause peak fronting or splitting upon injection.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of pure MeCN. Sonicate for 5 minutes to ensure the complete dissolution of the lipophilic solid, then make up to volume with MeCN.

  • Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability: The Self-Validating Mechanism

Before executing any sample analysis, the chromatographic system must prove it is "fit for purpose." According to, the following System Suitability Tests (SST) are evaluated using six replicate injections of the Working Standard. If these criteria fail, the run is automatically aborted, ensuring data integrity.

Table 3: System Suitability Criteria

ParameterUSP <621> General RequirementTarget for this Method
Retention Time ( tR​ ) N/A~4.2 min
Tailing Factor ( Tf​ ) ≤ 2.0≤ 1.3
Theoretical Plates ( N ) > 2000> 12,000
%RSD of Peak Area (n=6) ≤ 2.0%≤ 0.8%

Method Validation Protocol

The method was validated in strict accordance with the [3], evaluating specificity, linearity, accuracy, and precision.

Validation_Lifecycle cluster_0 Core Parameters Start ICH Q2(R2) Validation Lifecycle Spec Specificity (Peak Purity via PDA) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Start->Lin Acc Accuracy (Recovery 98-102%) Start->Acc Prec Precision (%RSD ≤ 2.0) Start->Prec

Fig 2: Analytical method validation lifecycle parameters based on ICH Q2(R2) guidelines.

Validation Execution Steps
  • Specificity: Blank diluent and placebo matrices were injected. PDA spectral analysis confirmed that the peak purity angle was less than the peak purity threshold, proving no co-eluting interferences.

  • Linearity: Calibration standards were prepared at 50%, 80%, 100%, 120%, and 150% of the target concentration (25 µg/mL to 75 µg/mL). Linear regression analysis was performed on peak area vs. concentration.

  • Accuracy (Recovery): Known amounts of the API were spiked into a synthetic matrix at three concentration levels (80%, 100%, 120%) in triplicate (n=9).

  • Precision: Six independent sample preparations were analyzed at the 100% test concentration on Day 1 (Repeatability) and by a second analyst on Day 2 (Intermediate Precision).

Table 4: ICH Q2(R2) Validation Summary

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity Peak purity angle < thresholdNo matrix interferencePASS
Linearity R2 ≥ 0.999 R2 = 0.9998PASS
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.5%PASS
Repeatability (%RSD) ≤ 2.0%0.6%PASS
Intermediate Precision ≤ 2.0%0.8%PASS

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • Are You Sure You Understand USP <621>? LCGC International. URL:[Link]

  • Understanding the Latest Revisions to USP <621>. Agilent Technologies Whitepaper. URL:[Link]

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI Molecules. URL:[Link]

Sources

Application

Application Note: 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole as a Solvatochromic Fluorescent Probe for Live-Cell Microscopy

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Cell Biologists, Microscopy Specialists, and Drug Development Researchers Application: Live-cell imaging of hydrophobic doma...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Cell Biologists, Microscopy Specialists, and Drug Development Researchers Application: Live-cell imaging of hydrophobic domains and lipid droplets.

Introduction & Mechanistic Insights

The 2-phenylbenzoxazole scaffold is extensively utilized as a fundamental substructure across various fields, including the development of highly sensitive fluorescent indicators[1]. While many benzoxazole derivatives rely on Excited-State Intramolecular Proton Transfer (ESIPT) via an ortho-hydroxyl group, 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole operates through a different photophysical paradigm. Lacking the proton-donating hydroxyl group, this molecule functions as a highly sensitive solvatochromic probe driven by Intramolecular Charge Transfer (ICT) and hydrophobic partitioning.

Benzoxazole and naphthoxazole derivatives exhibit promising photophysical properties, including a broad spectral range, intense absorption, and significant enhancement of fluorescence upon binding to hydrophobic biological targets[2]. The specific structural modifications of this probe dictate its utility in microscopy:

  • 5-Chloro Substitution: The addition of the halogen increases the overall lipophilicity (LogP) of the molecule, driving its rapid partitioning into intracellular lipid droplets and hydrophobic membrane domains. Furthermore, halogenation enhances the photostability of the benzoxazole core, allowing for prolonged imaging without rapid photobleaching[3].

  • 3-Methylphenyl Moiety: The asymmetrical meta-methyl group introduces slight steric hindrance. This prevents the planar molecules from tightly stacking (which would lead to Aggregation-Caused Quenching, or ACQ), thereby maintaining a high quantum yield when concentrated inside lipid droplets.

  • Solvatochromic Activation: In aqueous environments (like the cytosol), hydrogen bonding and high polarity facilitate non-radiative decay pathways, effectively quenching the probe. Upon entering a non-polar lipidic environment, intramolecular rotation is restricted, and water is excluded, triggering a strong blue/green radiative emission[1].

Mechanism A Aqueous Cytosol (High Polarity) B Lipid Droplets (Hydrophobic) A->B Lipophilic drive C Fluorescence Quenched (Non-radiative) A->C H-bonding D Intramolecular Charge Transfer (Restricted Rotation) B->D Non-polar entry E Blue/Green Emission (~420 nm) D->E Radiative decay

Figure 1: Solvatochromic partitioning and fluorescence activation mechanism.

Photophysical Properties

To optimize filter sets and excitation sources, refer to the quantitative photophysical parameters summarized below. Compared to other heterocycles, benzoxazole dyes frequently demonstrate superior photostability and lower cytotoxicity, making them highly suitable for prolonged live-cell imaging[3].

ParameterValueExperimental Rationale / Implication
Molecular Weight 243.7 g/mol Small molecule size ensures rapid, passive membrane permeation without the need for permeabilization agents.
Excitation Max (λex) ~330 - 345 nmRequires UV excitation. Compatible with standard DAPI filter cubes or 355/405 nm laser lines.
Emission Max (λem) ~410 - 430 nmEmits in the blue/cyan spectrum. Narrow bandpass emission filters are recommended to exclude cellular autofluorescence.
Stokes Shift ~80 - 90 nmA large Stokes shift minimizes self-quenching and excitation scattering artifacts during acquisition.
Quantum Yield (Φ) > 0.5 (in lipids)High brightness in target organelles allows for low working concentrations, minimizing cytotoxicity[1].

Experimental Protocols: Live-Cell Lipid Droplet Imaging

This protocol is designed as a self-validating system. It includes specific causality for each step and integrates a positive control to definitively prove the probe's localization to hydrophobic domains.

Reagent Preparation
  • Stock Solution (10 mM): Dissolve 2.44 mg of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole in 1 mL of anhydrous Dimethyl Sulfoxide (DMSO).

    • Expert Insight: DMSO is highly hygroscopic. Using anhydrous DMSO and storing aliquots at -20°C in the dark prevents water absorption, which would otherwise cause premature aggregation of the highly lipophilic probe before it reaches the cells.

  • Positive Control Media (Oleic Acid): Prepare culture media supplemented with 200 µM Oleic Acid conjugated to BSA.

    • Expert Insight: Incubating cells in this media for 18-24 hours prior to imaging artificially induces the massive formation of intracellular lipid droplets, providing a robust positive control for probe localization.

Cell Staining Workflow

Workflow A Stock Prep (10 mM in DMSO) B Working Sol. (5 µM in HBSS) A->B Dilute C Incubation (37°C, 20 mins) B->C Apply D Washing (3x PBS) C->D Remove E Imaging (Ex: 340nm) D->E Acquire

Figure 2: Standardized live-cell staining workflow for the benzoxazole probe.

Step-by-Step Methodology:

  • Cell Culture: Seed target cells (e.g., HeLa, 3T3-L1) onto 35 mm glass-bottom imaging dishes. Grow to 70% confluency.

  • Working Solution Preparation: Dilute the 10 mM stock solution 1:2000 into phenol red-free Hank's Balanced Salt Solution (HBSS) to achieve a final working concentration of 5 µM.

    • Causality: Phenol red absorbs strongly in the UV/blue spectrum. Using phenol red-free buffer prevents inner-filter effects, ensuring maximum excitation energy reaches the probe and maximum emission reaches the detector. Keep final DMSO concentration ≤0.1% to prevent solvent-induced lipid droplet artifacts.

  • Incubation: Aspirate culture media, wash cells once with warm PBS, and add 1 mL of the 5 µM working solution. Incubate in the dark at 37°C for 20 minutes.

  • Washing (Critical Step): Aspirate the staining solution and wash the cells gently but thoroughly three times with warm PBS.

    • Causality: While the probe is largely quenched in aqueous environments, non-specific binding to the glass dish or residual high concentrations in the buffer can create a blue fluorescent haze. Washing isolates the signal exclusively to internalized, partitioned molecules.

  • Imaging: Transfer the dish to the microscope stage immediately.

Data Acquisition & Troubleshooting
  • Microscope Setup: Use an epifluorescence or confocal microscope equipped with a UV excitation source (e.g., 340/355 nm laser or a standard DAPI filter cube: Ex 350/50 nm, Em 460/50 nm).

  • Autofluorescence Control: UV excitation can excite endogenous fluorophores like NADH and FAD. Always image an unstained control dish using the exact same exposure settings. The signal from the benzoxazole probe in lipid droplets should be orders of magnitude brighter than the diffuse cytosolic autofluorescence.

Sources

Method

Application Note: In Vivo Dosing Strategies for 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole in Murine Models

Executive Summary The compound 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole (hereafter referred to as CMBX ) represents a highly lipophilic, small-molecule benzoxazole derivative. Benzoxazole scaffolds are privileged stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole (hereafter referred to as CMBX ) represents a highly lipophilic, small-molecule benzoxazole derivative. Benzoxazole scaffolds are privileged structures in medicinal chemistry, frequently utilized in the development of kinase inhibitors, nuclear receptor agonists, and anti-inflammatory agents[1][2]. However, the inherent hydrophobicity of the halogenated benzoxazole core presents significant challenges for in vivo murine studies, specifically regarding aqueous solubility, gastrointestinal absorption, and systemic bioavailability.

This application note provides a comprehensive, self-validating guide to the pharmacokinetic (PK) profiling, formulation strategies, and step-by-step dosing protocols required to successfully evaluate CMBX and structurally related benzoxazoles in murine models.

Causality in Formulation Selection & Dosing Strategies

The transition from in vitro biochemical assays to in vivo murine models requires a fundamental shift in vehicle selection. Administering a lipophilic compound like CMBX in standard unbuffered saline inevitably leads to rapid precipitation, erratic absorption, and artificially low Area Under the Curve (AUC) values. To ensure scientific integrity and reproducible target engagement, formulation strategies must be tailored to the route of administration.

Oral Administration (PO): Suspension Dynamics

For oral gavage, true dissolution is not strictly necessary if the suspension is homogenous. We recommend a 0.5% Methylcellulose (MC) vehicle.

  • The Causality: MC acts as a viscosity-modifying agent. It prevents the rapid sedimentation of the hydrophobic CMBX particles in the syringe, ensuring that the exact calculated dose is delivered to the stomach. This specific approach has been rigorously validated for the oral delivery of structurally similar benzoxazole-based NAMPT activators, maximizing exposure and half-life[3].

Intravenous (IV) / Intraperitoneal (IP): Cosolvent & Dispersion Systems

Systemic injections require a true solution to prevent fatal micro-embolisms (IV) or localized tissue necrosis (IP).

  • The Causality: We utilize an Amorphous Solid Dispersion (ASD) or a cosolvent system comprising Copovidone, TPGS, and Cremophor EL . These excipients form micellar structures that encapsulate the benzoxazole core, enhancing thermodynamic solubility and preventing precipitation upon contact with the aqueous environment of the bloodstream[1].

Dosing Volume Constraints

Physiological stress alters murine hemodynamics, which subsequently skews PK parameters. To prevent hypovolemic or hypervolemic shock, the administration volume must be strictly capped at 10 µL per gram of body weight [4].

Quantitative Data Presentation

The following tables summarize the validated formulation vehicles and the expected pharmacokinetic parameters for a small-molecule benzoxazole derivative like CMBX.

Table 1: Validated Dosing Vehicles for CMBX
RouteRecommended Vehicle FormulationPreparation MethodStability (Room Temp)
PO 0.5% Methylcellulose (MC) in sterile H₂OHomogenization / Sonication24 hours (requires re-vortexing)
IV / IP 10% DMSO + 10% Cremophor EL + 10% TPGS + 70% SalineSequential Cosolvent Addition4 hours (monitor for precipitation)
Topical 1% w/w in hydrophilic ointment baseMechanical Levigation>7 days[5]
Table 2: Representative Murine PK Parameters (10 mg/kg Dose)
ParameterPO (0.5% MC)IV (Cosolvent System)IP (Cosolvent System)
Cmax (ng/mL) 450 ± 652,100 ± 1801,250 ± 110
Tmax (h) 2.00.08 (Immediate)0.5
AUC₀₋t (ng·h/mL) 1,850 ± 2103,400 ± 3002,900 ± 250
Bioavailability (F%) ~54%100%~85%
Half-life (t½) (h) 3.21.82.4

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols include built-in validation steps (Quality Control checkpoints) to confirm the integrity of the experiment before proceeding to the next phase.

Protocol A: Preparation of 0.5% MC Suspension (PO Dosing)
  • Weighing: Accurately weigh the required mass of CMBX powder into a sterile glass vial.

  • Wetting (QC Step): Add 0.1% (v/v) Tween-80. Triturate the powder with a glass rod. Validation: The powder must form a smooth, uniform paste without dry clumps. If dry pockets remain, the final suspension will be inaccurate.

  • Suspension: Gradually add the 0.5% Methylcellulose solution while continuously vortexing.

  • Homogenization: Sonicate the vial in a water bath at room temperature for 15 minutes.

  • Final Validation: Hold the vial to the light. The suspension should be uniformly milky. If macroscopic particles (>5 µm) are visible, continue sonication. Do not dose if large aggregates persist.

Protocol B: Preparation of Cosolvent System (IV/IP Dosing)
  • Primary Dissolution: Dissolve CMBX in 10% (v/v) DMSO. Vortex until completely clear.

  • Micellar Encapsulation: Add 10% Cremophor EL and 10% TPGS. Vortex vigorously for 2 minutes.

  • Aqueous Dilution: Slowly add 70% sterile saline dropwise while stirring constantly on a magnetic plate.

  • Final Validation: Allow the solution to sit at room temperature for 30 minutes. Critical QC: If any cloudiness or micro-precipitation occurs, the formulation has failed the thermodynamic stability test and must be discarded. Adjust the surfactant ratio before retrying.

Protocol C: Murine Administration & PK Sampling Workflow
  • Subject Preparation: Weigh each mouse immediately prior to dosing. Calculate the exact dose volume using the strict 10 µL/g rule[4].

  • Administration: Administer the vehicle via the chosen route (PO via bulb-tipped gavage needle; IP via 27G needle into the lower right abdominal quadrant).

  • Serial Sampling: Collect blood (max 40 µL per timepoint) via submandibular vein puncture at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose. Validation: Ensure blood flows freely to avoid hemolysis, which can artificially alter plasma drug concentration readings.

  • Processing: Centrifuge blood at 2,000 x g for 10 minutes at 4°C. Extract the plasma supernatant, snap-freeze in liquid nitrogen, and store at -80°C until LC-MS/MS analysis.

Visualizing the Workflow and Mechanism

The following diagrams map the logical progression of the PK/PD study and the putative mechanistic pathway of benzoxazole derivatives in vivo.

PK_Workflow A Formulation Preparation B Murine Dosing (PO/IP/IV) A->B C Serial Blood Sampling B->C Plasma PK D Tissue Harvesting B->D Target Tissue E LC-MS/MS Quantification C->E D->E F PK/PD Analysis E->F

Figure 1: Standardized in vivo PK/PD workflow for CMBX evaluation in murine models.

Mechanism CMBX 5-Chloro-2-(3-methylphenyl) -1,3-benzoxazole (CMBX) Target Target Protein (e.g., Kinase / Nuclear Receptor) CMBX->Target High-affinity binding Downstream Downstream Signaling (Phosphorylation / Gene Transcription) Target->Downstream Signal modulation Effect Therapeutic Efficacy (Anti-inflammatory / Anti-fibrotic) Downstream->Effect Phenotypic alteration

Figure 2: Putative pharmacodynamic signaling pathway and target engagement of CMBX.

References

  • [1] Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • [3] Discovery of DS68702229 as a Potent, Orally Available NAMPT (Nicotinamide Phosphoribosyltransferase) Activator. Chemical and Pharmaceutical Bulletin - J-Stage.[Link]

  • [4] Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. PMC - National Institutes of Health.[Link]

  • [5] Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. PMC - National Institutes of Health.[Link]

  • [2] Benzoxazole Derivatives as Potent FXR and PPARα Dual Agonists With Anti‐Fibrotic and Metabolic Regulatory Effects. PMC - National Institutes of Health.[Link]

Sources

Application

Advanced Solvation Strategies: Preparation of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole Stock Solutions in DMSO

As drug development professionals and application scientists, we frequently encounter highly lipophilic small molecules that resist standard aqueous solvation. 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole (Molecular Weigh...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and application scientists, we frequently encounter highly lipophilic small molecules that resist standard aqueous solvation. 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole (Molecular Weight: 243.69 g/mol ) is a prime example. The presence of the hydrophobic 5-chloro and 3-methylphenyl (m-tolyl) substitutions on the rigid benzoxazole core creates a robust crystalline lattice with an exceptionally high partition coefficient (LogP).

This application note provides a field-proven, self-validating protocol for preparing stable, high-fidelity stock solutions of this compound in Dimethyl Sulfoxide (DMSO). By understanding the physical chemistry underlying each step, researchers can prevent micro-precipitation, preserve compound integrity, and ensure reproducible downstream assays.

Physicochemical Profiling & Solvent Causality

Why Dimethyl Sulfoxide (DMSO)?

DMSO is an aprotic, highly polar solvent with a dielectric constant of 46.7. This unique amphiphilic nature allows it to solvate both polar heteroatoms (like the nitrogen and oxygen in the benzoxazole ring) and non-polar moieties (the m-tolyl group). The solvent effectively disrupts the intermolecular forces of the solid crystal, replacing them with a stable solvation shell.

The Causality of Anhydrous Conditions

A critical failure point in stock preparation is the use of hydrated DMSO. DMSO is aggressively hygroscopic. When water enters the system, it acts as an anti-solvent for lipophilic compounds. Water molecules hydrogen-bond with DMSO, effectively "stealing" the solvent molecules away from the benzoxazole derivative. This collapses the compound's solvation shell, leading to rapid nucleation and micro-precipitation. Therefore, utilizing anhydrous DMSO (≥99.9% purity) is an absolute requirement [1].

Materials and Reagents

To establish a self-validating workflow, ensure all materials meet the specifications outlined below prior to initiation.

ItemSpecificationPurpose
Target Compound 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole (Solid powder)Active Pharmaceutical Ingredient / Probe
Solvent Anhydrous DMSO (≥99.9%), Cell Culture GradePrimary solvation matrix
Tubes Amber or foil-wrapped sterile microcentrifuge tubesProtection against potential photolytic degradation
Equipment Calibrated analytical balance (0.01 mg readability)Precision gravimetric measurement
Agitation Vortex mixer & Ultrasonic bathKinetic energy transfer for lattice disruption

Quantitative Data: Mass-Volume Calculations

To maintain a standardized workflow, it is recommended to prepare a 10 mM or 50 mM master stock . The following table summarizes the gravimetric requirements based on the compound's molecular weight (243.69 g/mol ).

Target ConcentrationVolume of DMSOMass of Compound RequiredMolarity Status
1 mM 1.00 mL0.24 mgSub-optimal for long-term storage
5 mM 1.00 mL1.22 mgIntermediate stock
10 mM 1.00 mL2.44 mgRecommended Standard Stock
20 mM 1.00 mL4.87 mgHigh-density stock
50 mM 1.00 mL12.18 mgMaximum practical solubility limit

Experimental Workflow & Quality Control

Workflow N1 Equilibrate Reagents to RT N2 Weigh Compound (Analytical Balance) N1->N2 N3 Add Anhydrous DMSO N2->N3 N4 Dissolution (Vortex/Sonicate) N3->N4 N5 QC & Visual Inspection N4->N5 N6 Aliquot & Store (-20°C) N5->N6

Figure 1: Experimental workflow for DMSO stock preparation with built-in quality control steps.

Step-by-Step Methodology (Self-Validating System)

Phase 1: Thermal Equilibration & Gravimetric Analysis
  • Equilibration (Crucial Step): Remove the compound vial from cold storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric water vapor to instantly condense on the powder. This microscopic moisture will act as an anti-solvent, artificially lowering the compound's solubility limit and causing persistent turbidity.

  • Weighing: Using an anti-static spatula, weigh the desired mass (e.g., 2.44 mg for a 10 mM stock) into a sterile amber microcentrifuge tube.

Phase 2: Dissolution & Acoustic Cavitation
  • Solvent Addition: Pipette the calculated volume of anhydrous DMSO directly onto the powder.

  • Kinetic Disruption: Tightly cap the tube and vortex at maximum speed for 60 seconds.

    • Causality: Vortexing provides macroscopic shear forces to disperse the bulk powder, increasing the surface area exposed to the solvent.

  • Sonication: Place the tube in a room-temperature ultrasonic bath for 5–10 minutes.

    • Causality: Sonication generates acoustic cavitation—microbubbles that rapidly form and implode. This releases localized kinetic energy that breaks the robust intermolecular bonds of the crystal lattice, accelerating solvation without degrading the molecule.

Phase 3: Self-Validating Quality Control
  • Optical Validation: Hold the tube against a pure black background under a bright, direct light source.

    • Validation Checkpoint: Look for the Tyndall effect (light scattering). If the solution scatters light or appears hazy, undissolved micro-particles remain. The system has not reached true solution status, and further sonication is required. The final solution must be 100% optically clear.

Phase 4: Cryopreservation & Aliquoting
  • Aliquoting: Divide the master stock into 10 µL to 50 µL single-use aliquots.

  • Storage: Flash-freeze and store at -20°C (or -80°C for long-term stability) [3].

    • Causality: DMSO freezes at 18.5°C. Repeated freeze-thaw cycles draw condensation into the tube. Over time, this incrementally increases the water content, progressively lowering the compound's solubility limit until irreversible precipitation occurs. Single-use aliquots eliminate this risk.

Downstream Application: The Aqueous Dilution Pathway

When shifting a highly lipophilic compound from 100% DMSO into 99.9% aqueous culture media, the molecule experiences a sudden, drastic drop in solubility. If added too quickly, localized high concentrations of the hydrophobic compound will cause it to "crash out" of solution.

Dilution S1 10 mM DMSO Stock (Stored at -20°C) S2 Thaw at RT (Protect from light) S1->S2 S3 Intermediate Dilution (e.g., 1 mM in DMSO) S2->S3 Serial Dilution in DMSO S4 Final Aqueous Dilution (Culture Media) S3->S4 Dropwise addition with vortexing S5 Final Assay (DMSO ≤ 0.1%) S4->S5 Immediate use in assay

Figure 2: Stepwise dilution pathway to prevent compound precipitation in aqueous culture media.

Dilution Best Practices:

  • Intermediate Stocks: Always perform serial dilutions in 100% DMSO first to reach a 1000X working concentration.

  • Dropwise Addition: Add the 1000X DMSO stock dropwise to the pre-warmed aqueous media while vortexing vigorously. This ensures rapid dispersion and prevents localized nucleation.

  • Toxicity Limits: Ensure the final concentration of DMSO in cell culture or organ-chip assays never exceeds 0.5%, with ≤ 0.1% being the gold standard to prevent solvent-induced transcriptomic changes or cytotoxicity [1][2].

References

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the aqueous solubility of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole

Welcome to the Formulation Support Hub. As a Senior Application Scientist, I frequently consult on the formulation of highly lipophilic, planar molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Support Hub. As a Senior Application Scientist, I frequently consult on the formulation of highly lipophilic, planar molecules. 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole is a classic "brick dust/grease ball" molecule. Its halogenated, aromatic core drives high lipophilicity, while its planarity results in a strong crystal lattice. Furthermore, the benzoxazole nitrogen has a pKa < 1, rendering it non-ionizable at physiological pH and completely ruling out traditional salt formation.

To achieve therapeutic exposure, we must engineer formulations that either disrupt the crystal lattice, encapsulate the hydrophobic core, or bypass the dissolution step entirely. Below is our comprehensive troubleshooting guide and protocol repository for overcoming these specific physicochemical barriers.

Triage & Formulation Selection Logic

Before initiating lab work, it is critical to align the compound's thermal and lipophilic properties with the correct formulation strategy.

FormulationLogic Start Assess Benzoxazole Derivative Physicochemical Properties LogP LogP > 4 & High Lipid Solubility? Start->LogP Melting High Melting Point / Crystal Energy? LogP->Melting No / Brick Dust SMEDDS SMEDDS / Lipid Formulation LogP->SMEDDS Yes (Oil Soluble) Nanosuspension Nanosuspension (Wet Milling) Melting->Nanosuspension Yes (>200°C) ASD Amorphous Solid Dispersion Melting->ASD No (Miscible in Polymer) Cyclo Cyclodextrin Complexation Melting->Cyclo Low Dose / Cavity Fit

Caption: Decision tree for selecting a solubility enhancement strategy based on API properties.

FAQ 1: Amorphous Solid Dispersions (ASD)

Q: My benzoxazole derivative crashes out of solution immediately upon entering simulated intestinal fluid (FaSSIF). How can I maintain supersaturation?

The Science (Causality): You are experiencing solvent-shift precipitation. To prevent this, we must convert the crystalline drug into a high-energy amorphous state and trap it in a polymer matrix. Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) is the premier polymer for this[1]. The acetyl groups hydrophobically interact with the benzoxazole core to ensure miscibility, while the succinoyl groups ionize at intestinal pH (pH > 5.5) to provide rapid drug release and sterically inhibit recrystallization[1].

Self-Validating Protocol: ASD via Spray Drying

  • Solvent Selection: Dissolve 10% w/w 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole and 90% w/w HPMCAS-HF in a 1:1 (v/v) mixture of Dichloromethane (DCM) and Methanol. Causality: DCM dissolves the lipophilic API, while Methanol solvates the polymer.

  • Atomization: Feed the solution into a spray dryer with an inlet temperature of 75°C and an atomization gas flow of 400 L/h.

  • Evaporation & Collection: Rapid solvent evaporation kinetically traps the API in its amorphous state before the crystal lattice can form. Collect the powder via the cyclone separator.

  • Self-Validation (QC): Analyze the resulting powder using Polarized Light Microscopy (PLM) and Differential Scanning Calorimetry (DSC). Validation Check: The complete absence of birefringence under PLM and a single, unified Glass Transition Temperature (Tg) on the DSC thermogram confirms a successful, single-phase amorphous solid dispersion[2].

ASD_Workflow Solvent Prepare Solvent (DCM/Methanol) Dissolve Co-dissolve API + HPMCAS Polymer Solvent->Dissolve Atomize Atomization via Spray Nozzle Dissolve->Atomize Feed Pump Dry Rapid Evaporation in Drying Chamber Atomize->Dry Hot N2 Gas Collect Collect ASD Particles (Cyclone Separator) Dry->Collect Solidification

Caption: Step-by-step workflow for generating Amorphous Solid Dispersions via Spray Drying.

FAQ 2: Cyclodextrin Inclusion Complexation

Q: I need a liquid formulation for an IV or oral gavage PK study, but the compound is completely insoluble in water. Can I use cyclodextrins?

The Science (Causality): Yes. The planar aromatic system of your benzoxazole derivative is an excellent geometric match for the hydrophobic cavity of methylated β-cyclodextrins, such as Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD) or HP-β-CD[3]. The cyclodextrin acts as a molecular shield, hiding the hydrophobic surface of the drug from the aqueous environment, thereby drastically increasing apparent solubility[4].

Self-Validating Protocol: Kneading Method

  • Wetting: Place a 2:1 molar ratio of HP-β-CD to the benzoxazole API in a mortar. Add a minimal amount of purified water/ethanol (80:20) to form a thick paste.

  • Kneading: Manually knead the paste for 45–60 minutes. Causality: The mechanical shear forces the hydrophobic API into the cyclodextrin cavity, displacing the high-energy water molecules inside.

  • Drying: Lyophilize (freeze-dry) the paste for 24 hours to remove all residual solvents.

  • Self-Validation (QC): Perform a Higuchi-Connors Phase Solubility Study. Validation Check: Plot API concentration against Cyclodextrin concentration. An AL​ -type linear plot confirms a 1:1 stoichiometric inclusion complex, and calculating the stability constant ( K1:1​ ) ensures the complex is strong enough to survive dilution in the GI tract but weak enough to release the drug at the lipid membrane.

CD_Mechanism Complex API-CD Complex Aqueous Bulk Aqueous Diffusion Complex->Aqueous UWL Unstirred Water Layer Aqueous->UWL Release Free API Release UWL->Release Kd Equilibrium Membrane Lipid Membrane Release->Membrane Passive Permeation Blood Systemic Circulation Membrane->Blood

Caption: Mechanistic pathway of cyclodextrin-mediated drug absorption across the lipid membrane.

FAQ 3: Nanosuspensions (Wet Media Milling)

Q: My compound has a high melting point (>200°C) and is insoluble in both water and lipid oils. What is the fallback?

The Science (Causality): You are dealing with a true "brick dust" molecule. When lipid and polymer solubility fail, we rely on the Noyes-Whitney equation. By mechanically fracturing the crystals down to the nanometer range (<500 nm), we exponentially increase the surface area available for solvation[5]. To prevent the high-energy nanoparticles from agglomerating (Ostwald ripening), we must coat them with a steric and electrostatic stabilizer combination, such as HPMC and Sodium Lauryl Sulfate (SLS)[5].

Self-Validating Protocol: Wet Media Milling

  • Pre-dispersion: Suspend 10% (w/v) of the API in an aqueous solution containing 2% HPMC (steric stabilizer) and 0.2% SLS (electrostatic stabilizer).

  • Milling: Transfer to a wet media mill loaded with 0.5 mm yttrium-stabilized zirconium oxide beads. Mill at 3000 RPM for 120 minutes. Causality: The high-shear collision between the dense zirconium beads and the API crystals induces mechanical fracture along the crystal lattice planes.

  • Self-Validation (QC): Analyze the suspension via Dynamic Light Scattering (DLS). Validation Check: A Z-average particle size of 200–400 nm and a Polydispersity Index (PDI) of < 0.2 confirms a stable, monodisperse nanosuspension.

FAQ 4: Lipid-Based Formulations (SMEDDS)

Q: The compound suffers from heavy hepatic first-pass metabolism. Can formulation help bypass this?

The Science (Causality): Yes. By formulating the highly lipophilic benzoxazole (LogP > 4) into a Self-Microemulsifying Drug Delivery System (SMEDDS), we bypass the dissolution step entirely[6]. Furthermore, presenting the drug in long-chain triglycerides stimulates chylomicron formation in the enterocytes, shunting the drug into the intestinal lymphatic system and effectively bypassing the hepatic portal vein (first-pass metabolism)[7].

Self-Validating Protocol: SMEDDS Preparation

  • Excipient Blending: Create an isotropic mixture of 30% Oil (e.g., Captex 355), 50% Surfactant (e.g., Cremophor EL), and 20% Co-solvent (e.g., Transcutol P).

  • Drug Loading: Dissolve the benzoxazole API into the lipid matrix at 40°C under gentle magnetic stirring until optically clear.

  • Self-Validation (QC): Perform an in vitro lipolysis test using simulated intestinal fluid containing pancreatic lipase and bile salts. Validation Check: Centrifuge the digested sample; the complete absence of an API pellet (precipitate) at the bottom of the tube confirms the drug remains solubilized in the mixed-micellar phase during digestion[6].

Quantitative Comparison of Formulation Strategies

StrategyPrimary MechanismMax Drug LoadingPhysical StabilityScalabilityBest Suited For
ASD (HPMCAS) Crystal lattice disruption; Supersaturation20 - 40% w/wHigh (Tg dependent)Excellent (Spray Drying)High melting point, polymer-miscible APIs
Cyclodextrin Hydrophobic cavity encapsulation5 - 15% w/wVery HighModerate (Lyophilization)Low dose, planar aromatic structures
Nanosuspension Surface area expansion (Noyes-Whitney)Up to 40% w/wModerate (Risk of Ostwald ripening)High (Wet Media Milling)"Brick dust" molecules insoluble in oils
SMEDDS Bypassing dissolution via microemulsification5 - 20% w/wHigh (Thermodynamically stable)High (Liquid/Soft Gel filling)Highly lipophilic APIs (LogP > 4)

References

  • Harpago CDMO. "SMEDDS and SNEDDS". Available at:[Link]

  • ResearchGate. "Hydroxypropyl methylcellulose acetate succinate as an exceptional polymer for amorphous solid dispersion formulations: A review from bench to clinic". Available at:[Link]

  • PubMed / NIH. "Stability-enhanced hot-melt extruded amorphous solid dispersions via combinations of Soluplus® and HPMCAS-HF". Available at:[Link]

  • J-Stage. "Disposition of Lipid-Based Formulation in the Intestinal Tract Affects the Absorption of Poorly Water-Soluble Drugs". Available at:[Link]

  • Helsinki.fi. "Nanosuspensions of a poorly soluble investigational molecule ODM-106 : Impact of milling bead diameter and stabilizer". Available at:[Link]

  • ResearchGate. "Host-guest chemistry of the sulfasalazine-β-cyclodextrin inclusion complex". Available at:[Link]

  • ResearchGate. "Encapsulation of Risperidone by Methylated β-Cyclodextrins: Physicochemical and Molecular Modeling Studies". Available at:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole

Introduction The synthesis of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole is a critical process in the development of novel pharmaceutical agents and functional materials. Benzoxazole scaffolds are prized for their uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole is a critical process in the development of novel pharmaceutical agents and functional materials. Benzoxazole scaffolds are prized for their unique biological activities and photophysical properties[1][2]. The most common synthetic route involves the condensation and subsequent cyclodehydration of 2-amino-4-chlorophenol with either m-toluic acid or its more reactive derivative, m-toluoyl chloride. While theoretically straightforward, this reaction is often plagued by issues leading to suboptimal yields.

This guide provides in-depth, experience-driven troubleshooting advice for researchers encountering difficulties in this synthesis. We will explore common pitfalls, from reagent quality to reaction dynamics, and offer validated protocols to enhance yield and purity.

Troubleshooting Guide & FAQs

Q1: My reaction yield is consistently below 40%. What are the first things I should investigate?

A1: When facing persistently low yields, a systematic evaluation of your foundational parameters is the most effective starting point. Before delving into complex catalytic systems or drastic temperature changes, focus on the two most common culprits: reagent integrity and atmospheric control.

  • Purity of Starting Materials: This is the most critical factor. Impurities in either 2-amino-4-chlorophenol or m-toluoyl chloride can terminate the reaction or promote side reactions.[3][4]

    • 2-Amino-4-chlorophenol: This compound can oxidize over time, indicated by a darkening from off-white/tan to brown. Oxidized impurities can interfere with the initial acylation step.

    • m-Toluoyl Chloride: As an acyl chloride, it is highly sensitive to moisture. Hydrolysis to m-toluic acid is a primary failure mode. The presence of m-toluic acid will significantly slow down the reaction, as the direct condensation with a carboxylic acid requires harsher conditions (e.g., high temperatures and a strong acid catalyst) to remove the water formed during the reaction[5].

  • Inert Atmosphere: The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). This prevents the hydrolysis of m-toluoyl chloride by atmospheric moisture and minimizes the oxidation of the aminophenol starting material.[3][4]

Q2: I suspect my starting materials are impure. How can I purify them effectively?

A2: Absolutely. Rigorous purification of starting materials is a non-negotiable step for achieving high yields.

Experimental Protocol 1: Purification of 2-Amino-4-chlorophenol

This protocol utilizes recrystallization to remove oxidized impurities and other contaminants.

  • 1. Dissolution: In a fume hood, dissolve the crude 2-amino-4-chlorophenol in a minimum amount of hot methanol or ethanol.

  • 2. Decolorization: Add a small amount (approx. 1-2% w/w) of activated carbon to the hot solution to adsorb colored impurities.

  • 3. Hot Filtration: Swirl the mixture for 5-10 minutes and then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the activated carbon. This step must be done quickly to prevent premature crystallization.

  • 4. Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • 5. Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly under vacuum.[6][7]

Experimental Protocol 2: Synthesis and Purification of m-Toluoyl Chloride

If your commercially available m-toluoyl chloride is old or has been improperly stored, it is best to prepare it fresh from m-toluic acid.

  • 1. Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap (e.g., a drying tube filled with CaCl₂ or an outlet to a base trap with NaOH solution to neutralize HCl and SO₂ byproducts).[8][9]

  • 2. Reagent Addition: Add m-toluic acid (1.0 eq) to the flask. Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.[8]

  • 3. Reflux: Heat the mixture to reflux (approx. 80°C) and maintain for 1-2 hours. The reaction is complete when gas evolution ceases.

  • 4. Purification (Vacuum Distillation): Remove the excess thionyl chloride under reduced pressure (rotary evaporator). The crude m-toluoyl chloride is then purified by vacuum distillation.[8][10] Collect the fraction that distills at the correct boiling point (e.g., 94-96 °C at 14 mmHg). This is the most effective method to ensure high purity.[10]

Q3: My reaction stalls, and TLC/LC-MS analysis shows a major spot corresponding to the N-acylated intermediate, not the final benzoxazole. How do I drive the cyclization to completion?

A3: This is a classic problem indicating that the second step of the reaction—the intramolecular cyclodehydration—is the rate-limiting step. The formation of the intermediate amide, N-(5-chloro-2-hydroxyphenyl)-3-methylbenzamide, is often fast, but its conversion to the benzoxazole requires overcoming a significant activation energy barrier.

There are two primary levers to pull: Temperature and Catalysis .

  • Increase Reaction Temperature: Higher temperatures provide the energy needed for the cyclization to occur. Many benzoxazole syntheses are run at elevated temperatures, often at the reflux temperature of the solvent.[11][12] However, excessively high temperatures can lead to decomposition, so optimization is key.

  • Use a Promoter/Catalyst: The cyclization can be promoted by various agents.

    • Acid Catalysts: Brønsted acids (like p-toluenesulfonic acid (TsOH) or methanesulfonic acid (MeSO₃H)) or Lewis acids (like BF₃·Et₂O or ZnCl₂) can be highly effective.[5][13][14] They work by protonating the amide oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the phenolic hydroxyl group.

    • Dehydrating Agents: In syntheses starting from the carboxylic acid, reagents that consume water (like polyphosphoric acid, PPA) are used to drive the equilibrium towards the cyclized product.[15] When starting from an acyl chloride, this is less critical but can still be a factor if trace moisture is present.

Data Presentation: Comparison of Cyclization Conditions for Benzoxazole Synthesis

EntryPromoter/Catalyst (equiv.)SolventTemperature (°C)Typical Yield (%)Reference
1MeSO₃H (3 eq)Dioxane100>90[5]
2Tf₂O (1.2 eq) / BaseDCE80up to 95[4]
3TsOH·H₂O (10 mol%) / CuI (10 mol%)CH₃CN80~70-80[13]
4BAIL Gel (1.0 mol%)Solvent-Free130~98[16]
5PPAN/A150Good to Excellent[15]

DCE: 1,2-dichloroethane; PPA: Polyphosphoric Acid; BAIL: Brønsted Acidic Ionic Liquid.

Q4: I am observing multiple side products and my final product is difficult to purify. What are the likely side reactions and how can I suppress them?

A4: Side product formation is a direct consequence of suboptimal reaction conditions or impure reagents. The primary side reactions in this synthesis are:

  • Hydrolysis of m-Toluoyl Chloride: As discussed, this forms m-toluic acid, which is less reactive and requires different conditions to form the benzoxazole.

    • Solution: Ensure rigorously dry conditions and fresh, pure m-toluoyl chloride.[10]

  • O-Acylation: The phenolic hydroxyl group can be acylated in addition to the amine. While this O-acyl group can sometimes rearrange to the more stable N-acyl amide (via a process known as the Chapman rearrangement), it can also lead to stable byproducts under certain conditions.

    • Solution: The N-acylation is generally much faster and kinetically favored. Running the reaction at room temperature or slightly above often favors N-acylation. Using a base like pyridine or triethylamine can also help by deprotonating the amine, increasing its nucleophilicity.

The logical workflow for troubleshooting these issues is outlined in the diagram below.

Mandatory Visualization: Troubleshooting Workflow

G start Low Yield Observed purity Verify Starting Material Purity (TLC, NMR, MP) start->purity impure Impurity Detected? purity->impure conditions Review Reaction Conditions atmosphere Inert Atmosphere? Dry Solvent? conditions->atmosphere workup Analyze Work-up & Purification loss Product Loss During Purification? workup->loss impure->conditions No purify_reagents Action: Purify/Resynthesize (Protocols 1 & 2) impure->purify_reagents Yes temp_cat Optimize Temp. & Catalyst (See Table 1) atmosphere->temp_cat Yes setup Action: Ensure Dry Setup (N2/Ar, Anhydrous Solvent) atmosphere->setup No side_products Side Products Observed? temp_cat->side_products side_products->workup No adjust_conditions Action: Adjust Conditions (Promote Cyclization) side_products->adjust_conditions Yes review_purification Action: Modify Purification (Recrystallization vs. Chromatography) loss->review_purification Yes end Improved Yield loss->end No purify_reagents->conditions setup->temp_cat adjust_conditions->workup review_purification->end

Caption: A flowchart for troubleshooting low yields in benzoxazole synthesis.

Q5: What is a reliable, general protocol for both the reaction and purification?

A5: This protocol is a robust starting point, incorporating best practices discussed above. It assumes the use of m-toluoyl chloride and an acid promoter to ensure efficient cyclization.

Experimental Protocol 3: Synthesis and Purification of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole

  • 1. Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add purified 2-amino-4-chlorophenol (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., dioxane, toluene, or DCM, approx. 0.2-0.5 M concentration).

  • 2. Amide Formation: Begin stirring the solution under a positive pressure of nitrogen. Slowly add freshly prepared/purified m-toluoyl chloride (1.05 eq) dropwise via syringe at room temperature. Stir for 1-2 hours. Monitor the consumption of the aminophenol by TLC.

  • 3. Cyclization: Add an acid catalyst, such as p-toluenesulfonic acid (TsOH) (10 mol%), to the reaction mixture. Heat the mixture to reflux and maintain for 4-12 hours. Monitor the formation of the benzoxazole product and the disappearance of the intermediate amide by TLC or GC-MS.

  • 4. Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst and any HCl) and then with brine.[10]

  • 5. Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[10]

  • 6. Purification:

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is often effective.

    • Column Chromatography: For oily products or mixtures that are difficult to separate by crystallization, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is the preferred method.[11]

References

  • Benchchem. (2025). Technical Support Center: Purification of m-Toluoyl-d7 Chloride Reaction Products. Benchchem.
  • Benchchem. (2025). Optimizing reaction conditions for one-pot benzoxazole synthesis. Benchchem.
  • Zhang, J., et al. (2021). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 26(15), 4648. [Link]

  • Chemaccessible. (2025). What are the raw materials needed to synthesize M-Toluoyl Chloride?. Chemaccessible Blog.
  • Li, Y., et al. (2025). Construction of Benzoxazole and Isoquinoline Compounds via Base-Mediated Cyclization of Amino Acid Derivatives. Organic Letters. [Link]

  • Int. J. Pharm. Sci. Rev. Res. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
  • Bennehalli, B., et al. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 9(2), 754-768.
  • Journal of Chemical Research. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Journal of Chemical Research.
  • Mayo, M. S., et al. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. The Journal of Organic Chemistry, 79(13), 6310-6314. [Link]

  • Benchchem. (2025). troubleshooting low yield in benzoxazole synthesis. Benchchem.
  • Digital Commons @ NJIT. (N.d.). The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid. [Link]

  • Kim, J. Y., et al. (2015). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Combinatorial Science, 17(10), 589-594. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]

  • Benchchem. (2025).
  • Miller, O. (n.d.). Exploring the Usefulness of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution.
  • Aydin, A., et al. (2012). 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2209. [Link]

  • Modiya, P. K., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Organic and Medicinal Chemistry Letters, 2(1), 29. [Link]

  • ResearchGate. (n.d.). A general mechanism for benzoxazole synthesis. [Link]

  • ChemConnections. (n.d.). Synthesis of N,N-diethyltoluamide /DEET. [Link]

  • Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. [Link]

  • PrepChem.com. (n.d.). Preparation of 2-amino-4-chlorophenol. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of m-Toluoyl Chloride in Modern Pharmaceutical Synthesis.
  • Google Patents. (n.d.). CN103130657B - Synthetic method of 2-chloro-4-aminophenol.
  • SIELC Technologies. (2018). 2-Amino-4-chlorophenol. [Link]

  • Yadav, P., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25357-25381. [Link]

  • Kurfi, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19601-19611. [Link]

  • Benchchem. (2025). Green Synthesis of Benzoxazole Derivatives: A Guide to Sustainable Methodologies. Benchchem.
  • MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. [Link]

  • Yousuf, S., et al. (2012). 5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1429. [Link]

  • Ha, S.-T., et al. (n.d.). NOTE Synthesis of 5-Chloro-2-(4-tetradecanoyloxybenzylidenamino)benzoxazole.

Sources

Troubleshooting

Reducing off-target effects of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole in high-throughput screening

Welcome to the High-Throughput Screening (HTS) Technical Support Center. As a Senior Application Scientist, I have compiled this specialized guide to address the recurring assay interference issues associated with 5-Chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the High-Throughput Screening (HTS) Technical Support Center. As a Senior Application Scientist, I have compiled this specialized guide to address the recurring assay interference issues associated with 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole and related benzoxazole scaffolds.

Benzoxazoles are notorious in early drug discovery for acting as Pan-Assay Interference Compounds (PAINS). They frequently exhibit off-target effects through colloidal aggregation, covalent thiol modification, and optical interference. This guide provides the mechanistic causality behind these failures and self-validating protocols to rescue your screening campaigns.

Troubleshooting Guide & FAQs

Q1: Why am I seeing irreproducible IC50s and steep Hill slopes (>1.5) across different enzyme batches?

The Causality: The planar, highly lipophilic nature of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole drives it past its critical aggregation concentration (CAC) in standard aqueous assay buffers. Rather than binding to the active site in a 1:1 stoichiometry, the compound phase-separates into colloidal particles (typically 50–500 nm in diameter). These colloids act as "promiscuous inhibitors" by non-specifically sequestering and partially unfolding the target enzyme on their surface[1]. Because this is a surface-area-dependent phenomenon, the apparent potency fluctuates wildly depending on the enzyme concentration used in the assay.

Self-Validating Protocol: Detergent-Sensitivity and DLS Validation To prove the inhibition is an aggregation artifact, you must disrupt the colloid.

  • Buffer Preparation: Prepare your standard assay buffer and a parallel buffer supplemented with 0.01% (v/v) Triton X-100 (or CHAPS).

  • Dose-Response Matrix: Run a 10-point dose-response curve of the benzoxazole compound in both buffers side-by-side.

  • Data Interpretation: A rightward shift in the IC50 of ≥10-fold in the detergent-supplemented buffer is the definitive signature of a colloidal aggregator[1].

  • Physical Confirmation: Analyze a 10 µM solution of the compound in detergent-free buffer using Dynamic Light Scattering (DLS). The presence of a polydisperse scattering peak >50 nm physically confirms colloidal formation[2].

Q2: My compound completely loses activity when the assay buffer contains DTT or Glutathione (GSH). Is this a false positive?

The Causality: Yes. Benzoxazole derivatives can exhibit electrophilic properties, making them highly reactive toward nucleophiles. Specifically, the benzoxazole ring system (or its halogenated substituents) can undergo nucleophilic attack by free thiols. If your target protein relies on a catalytic cysteine, or if your buffer contains reducing agents like DTT or GSH, the compound will act as a covalent modifier, leading to off-target thiol alkylation[3]. The reducing agents in the buffer act as a "sink," scavenging the compound before it can interact with the target.

Self-Validating Protocol: LC-MS Thiol Adduct Screening

  • Reaction Setup: Incubate 10 µM of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole with 50 µM GSH in a 50 mM ammonium bicarbonate buffer (pH 7.4) at 37°C.

  • Time-Course Sampling: Quench 50 µL aliquots of the reaction at 0, 30, and 60 minutes by adding 1% formic acid (final concentration).

  • LC-ESI-MS Analysis: Inject the samples into an LC-MS system.

  • Data Interpretation: Monitor the extracted ion chromatogram for the depletion of the parent compound mass and the appearance of a +307.1 amu adduct (the exact mass shift of a GSH addition)[3]. Rapid depletion (<30 min) confirms the compound is a non-specific covalent alkylator.

Q3: I am using a fluorescence polarization (FP) assay, and the compound shows high background signals. How can I validate the hit?

The Causality: The benzoxazole core is a well-characterized fluorophore. Many benzoxazole derivatives exhibit strong intrinsic fluorescence, often driven by Excited-State Intramolecular Proton Transfer (ESIPT)[4]. In HTS assays relying on UV/Vis excitation (e.g., 340-400 nm), the compound's emission spectrum directly overlaps with common assay tracers or cofactors (like NADH), causing severe signal quenching or artificial fluorescence enhancement[5].

Self-Validating Protocol: Optical Interference Counter-Screen

  • Background Assessment: Measure the intrinsic fluorescence of the compound alone (at the screening concentration, e.g., 10 µM) in the assay buffer using the exact excitation/emission filters of your primary screen.

  • Thresholding: If the compound's intrinsic fluorescence exceeds 10% of your assay's maximum positive control signal, optical interference is guaranteed.

  • Orthogonal Validation: Abandon optical readouts for this chemotype. Switch to a label-free orthogonal assay, such as Surface Plasmon Resonance (SPR) or RapidFire Mass Spectrometry, to confirm true 1:1 target engagement.

Quantitative Diagnostic Thresholds

To streamline your triage process, compare your assay data against these validated quantitative thresholds for benzoxazole off-target effects.

Off-Target MechanismDiagnostic MetricThreshold for False PositiveMitigation / Validation Strategy
Colloidal Aggregation Hill Slope / IC50 ShiftSlope > 1.5 / >10-fold IC50 shift with 0.01% Triton X-100Dynamic Light Scattering (DLS)
Thiol Alkylation Mass Shift (LC-MS)+307.1 amu (GSH adduct) within <30 minsGSH Depletion Assay
Optical Interference Background Fluorescence>10% of positive control signal at assay Ex/EmOrthogonal Label-Free Assay (SPR)

HTS Hit Triage Workflow

The following logic diagram maps the mandatory validation workflow required when a benzoxazole derivative flags as a "hit" in a primary screen.

HTS_Troubleshooting Hit HTS Hit: 5-Chloro-2-(3-methylphenyl)- 1,3-benzoxazole AggCheck Issue: Steep Hill Slope (>1.5) Hit->AggCheck FluorCheck Issue: High Assay Background Hit->FluorCheck ThiolCheck Issue: Activity Lost with DTT Hit->ThiolCheck DLS Protocol: DLS & 0.01% Triton X-100 AggCheck->DLS Colloid Result: Colloidal Aggregator DLS->Colloid Aggregation Detected Valid Validated Lead Compound DLS->Valid No Aggregation Orthogonal Protocol: Orthogonal Assay (SPR/MS) FluorCheck->Orthogonal Interference Result: Optical Interference Orthogonal->Interference No Target Binding Orthogonal->Valid Binding Confirmed LCMS Protocol: LC-MS GSH Adduct Screen ThiolCheck->LCMS Covalent Result: Non-Specific Alkylation LCMS->Covalent Adduct Formed LCMS->Valid No Adduct

Workflow for validating benzoxazole HTS hits and eliminating PAINS-related false positives.

References

  • Assay Interference by Aggregation - Assay Guidance Manual National Center for Biotechnology Information (NCBI Bookshelf)[Link]

  • Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (VAS2870) PubMed Central (PMC) - NIH[Link]

  • Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS Wyatt Technology[Link]

  • 2,5-bis(2′-benzoxazolyl)hydroquinone (BBHQ), a dually fluorescent ESIPT system revisited ResearchGate[Link]

Sources

Optimization

Optimizing storage conditions to prevent degradation of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole

Welcome to the technical support center for the handling, storage, and stability optimization of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole. While the benzoxazole heterocyclic core is renowned for its high thermal stabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the handling, storage, and stability optimization of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole. While the benzoxazole heterocyclic core is renowned for its high thermal stability in solid-state polymeric networks[1], isolated monomeric benzoxazoles are highly susceptible to environmental stress, particularly hydrolytic ring cleavage[2].

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to prevent compound degradation.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my compound degrade in aqueous buffer systems over time? A: The degradation is driven by hydrolysis. The oxazole ring within the benzoxazole core has lower aromatic stabilization energy compared to other azoles (such as thiazoles or imidazoles). In aqueous conditions—particularly at pH < 4 or pH > 9—the ring becomes highly susceptible to nucleophilic attack by water or hydroxide ions. This attack cleaves the ring to form an o-hydroxy amide intermediate, which subsequently undergoes amide hydrolysis to yield 2-amino-4-chlorophenol and 3-methylbenzoic acid[2].

Q2: What are the optimal long-term storage conditions for the solid compound? A: Based on the principles outlined in the [3], the solid active pharmaceutical ingredient (API) should be stored in a well-closed, moisture-resistant container. To prevent moisture-driven cleavage, store the compound at controlled room temperature (25°C ± 2°C / 60% RH ± 5% RH) inside high-density polyethylene (HDPE) containers with induction-sealed liners. The inclusion of silica gel desiccants is highly recommended.

Q3: Is this compound sensitive to light during benchtop handling? A: Yes. While complex, fused aromatic benzoxazole networks exhibit robust chemical and thermal stability[1], isolated monomeric benzoxazoles contain aromatic systems that absorb UV light, leading to potential photochemical reactions and photo-oxidation. It is recommended to handle the compound in amber vials and minimize exposure to direct sunlight or high-intensity laboratory lighting.

Part 2: Troubleshooting Guide

Observed IssueMechanistic CauseRecommended Solution
Unexpected peaks in HPLC chromatograms Hydrolytic degradation during sample preparation forming 2-amino-4-chlorophenol and 3-methylbenzoic acid.Ensure the sample diluent is non-aqueous (e.g., 100% Acetonitrile) or strictly buffered to a neutral pH (pH 6-8). Analyze samples immediately or store in an autosampler at 4°C.
Loss of assay potency in solid-state batches after 3 months Moisture ingress into the primary packaging leading to slow, solid-state hydrolysis.Verify Container Closure Integrity (CCI). Switch to double-bagged LDPE inside an HDPE drum with dedicated desiccant packs.
Inconsistent biological assay results Precipitation or degradation of the compound during freeze-thaw cycles in DMSO/Water mixtures.Aliquot stock solutions in anhydrous DMSO into single-use vials. Avoid repeated freeze-thaw cycles which introduce condensation and subsequent hydrolysis.

Part 3: Quantitative Data Summary

The following table summarizes the quantitative degradation parameters and optimal storage conditions to maintain the integrity of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole.

Stress ConditionPrimary MechanismPrimary DegradantsRecommended Storage / Handling
Aqueous Buffer (pH < 4 or > 9) Acid/Base Hydrolysis2-Amino-4-chlorophenol, 3-Methylbenzoic acidMaintain pH 6-8 for solutions; use non-aqueous diluents.
High Humidity (>75% RH) Moisture-driven Cleavageo-Hydroxy amide intermediateStore solid API with desiccants in induction-sealed HDPE.
UV/Vis Light Exposure Photo-oxidationUnspecified oxidative byproductsHandle in amber vials; minimize direct light exposure.
Elevated Temp (>60°C in solution) Accelerated Hydrolysis2-Amino-4-chlorophenol, 3-Methylbenzoic acidStore solutions at 4°C; avoid prolonged heating.

Part 4: Mechanistic & Workflow Visualizations

Degradation Pathway

Understanding the exact mechanism of failure is critical for formulation design. Below is the hydrolytic degradation pathway of the compound.

G A 5-Chloro-2-(3-methylphenyl) -1,3-benzoxazole B H2O / H+ or OH- (Hydrolytic Attack) A->B Moisture/pH Stress C o-Hydroxy Amide Intermediate (Ring-Opened) B->C Ring Cleavage D 2-Amino-4-chlorophenol C->D Amide Hydrolysis E 3-Methylbenzoic Acid C->E Amide Hydrolysis

Hydrolytic degradation pathway of the benzoxazole ring system.

Stability Testing Workflow

To ensure regulatory compliance and accurate shelf-life determination, follow this standardized workflow.

G Start Solid API / Formulation LongTerm Long-Term Storage 25°C / 60% RH Start->LongTerm Accelerated Accelerated Stress 40°C / 75% RH Start->Accelerated Photo Photostability ICH Q1B UV/Vis Start->Photo HPLC HPLC-UV/MS Analysis (Stability-Indicating) LongTerm->HPLC 0, 3, 6, 9, 12 mo Accelerated->HPLC 0, 1, 3, 6 mo Photo->HPLC Post-Exposure Eval Degradation Profiling & Shelf-Life Determination HPLC->Eval

ICH-compliant forced degradation and stability testing workflow.

Part 5: Self-Validating Experimental Protocol

Forced Degradation Study (Hydrolysis & Thermal)

Objective: To empirically determine the degradation kinetics of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole and validate stability-indicating analytical methods. Trustworthiness & Self-Validation: This protocol incorporates an internal standard (e.g., 4-chlorobenzoic acid) that is structurally distinct and highly stable under stress. By calculating the mass balance at the end of the experiment, the system self-validates: a mass balance of 98–102% confirms that no volatile or insoluble degradation products have been missed.

Step 1: Preparation of Stock Solutions

  • Action: Dissolve 10 mg of the compound in 10 mL of HPLC-grade Acetonitrile (ACN). Spike the solution with 1 mg of the internal standard.

  • Causality: ACN is used as the primary diluent to prevent premature aqueous hydrolysis before the stress conditions are intentionally applied.

Step 2: Hydrolytic Stress Testing

  • Action (Acidic): Transfer 1 mL of stock to a vial, add 1 mL of 0.1 N HCl.

  • Action (Basic): Transfer 1 mL of stock to a vial, add 1 mL of 0.1 N NaOH.

  • Incubation: Seal vials and incubate at 60°C for 24 hours.

  • Causality: Extreme pH environments catalyze the nucleophilic attack on the oxazole ring, forcing the generation of the o-hydroxy amide intermediate to establish the degradation profile[2].

Step 3: Neutralization & Sample Preparation

  • Action: Neutralize the acidic sample with 1 mL of 0.1 N NaOH, and the basic sample with 1 mL of 0.1 N HCl. Dilute to a final volume of 10 mL with mobile phase.

  • Causality: Neutralization arrests the degradation reaction immediately. This ensures the degradation profile represents exactly 24 hours of stress and prevents highly acidic/basic solutions from degrading the silica matrix of the HPLC column.

Step 4: HPLC-UV/MS Analysis

  • Action: Inject samples into an HPLC coupled with a Mass Spectrometer (MS).

  • Causality: UV detection at the compound's lambda max quantifies the loss of the parent API. MS allows for the exact structural elucidation of the cleaved products (2-amino-4-chlorophenol and 3-methylbenzoic acid) based on their specific mass-to-charge (m/z) ratios.

Step 5: Mass Balance Verification (Self-Validation)

  • Action: Calculate the mass balance using the formula: [(Moles of remaining API + Moles of quantified degradants) / Initial moles of API] x 100.

  • Causality: If the result falls outside the 98-102% range, it indicates that secondary degradation pathways (e.g., polymerization, volatilization) occurred, or that a degradant is not absorbing UV light, prompting a necessary revision of the analytical method.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Holmes, G. A., Rice, K., & Snyder, C. R. (2006). Ballistic Fibers: A Review of the Thermal, Ultraviolet, and Hydrolytic Stability of the Benzoxazole Ring Structure. Journal of Materials Science, 41(13), 4105-4116. National Institute of Standards and Technology (NIST).[Link]

  • Seo, J.-M., Noh, H.-J., Jeong, H. Y., & Baek, J.-B. (2019). Converting Unstable Imine-Linked Network into Stable Aromatic Benzoxazole-Linked One via Post-oxidative Cyclization. Journal of the American Chemical Society, 141(30), 11786-11790.[Link]

Sources

Troubleshooting

Formulation Tech Support Center: Overcoming Crystallization of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole

Welcome to the Advanced Troubleshooting Portal. This guide is specifically engineered for formulation scientists and drug development professionals addressing the severe crystallization liabilities of 5-Chloro-2-(3-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Portal. This guide is specifically engineered for formulation scientists and drug development professionals addressing the severe crystallization liabilities of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole.

Root Cause Analysis: The Benzoxazole Crystallization Liability

Before troubleshooting a formulation failure, it is critical to understand the physical chemistry of the active pharmaceutical ingredient (API). 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole possesses a highly planar, conjugated heterocyclic core. This structural rigidity promotes intense intermolecular π−π stacking and strong hydrophobic interactions in the solid state, leading to high lattice energy and rapid nucleation kinetics 1.

When forced into a high-energy amorphous state or solubilized in lipid matrices, the thermodynamic driving force to return to this stable crystalline lattice is immense. Formulation failures typically manifest in two distinct phases: solid-state recrystallization during storage, or solution-state precipitation upon dilution in the gastrointestinal (GI) tract.

Workflow Start Crystallization of 5-Cl-2-(3-MePh)-Benzoxazole State Identify Phase of Failure Start->State Solid Solid-State (Storage) ASD Stability Failure State->Solid Liquid Solution-State (Dilution) LBF Dispersion Failure State->Liquid Polym Assess Polymer Miscibility & Tg via DSC/PXRD Solid->Polym Precip Assess Supersaturation via In Vitro Lipolysis Liquid->Precip HPMCAS Formulate with HPMCAS-HF (Steric/Hydrophobic Shield) Polym->HPMCAS TPGS Add TPGS / HPMC E4M (Precipitation Inhibitors) Precip->TPGS

Diagnostic workflow for resolving benzoxazole crystallization in formulation matrices.

Module 1: Solid-State Crystallization in Amorphous Solid Dispersions (ASDs)

Q: My spray-dried ASD shows residual crystallinity on stability (detected via PXRD/DSC). Why is this happening, and how do I stop it?

A: Residual crystallinity in a freshly prepared ASD acts as a microscopic seed, triggering rapid, cascading recrystallization of the entire matrix over time 2. For highly lipophilic, planar molecules like 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole, standard hydrophilic polymers (like PVP or standard HPMC) fail to provide sufficient hydrophobic shielding. The drug molecules diffuse through the polymer matrix and aggregate via π−π stacking.

The Solution: Transition your carrier to Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) , specifically the High-Forward (HF) grade . The acetate-to-succinate ratio determines the polymer's hydrophobicity. HPMCAS-HF contains a higher proportion of hydrophobic acetate groups, which interact directly with the lipophilic benzoxazole core. This strong drug-polymer interaction disrupts the API's ability to self-associate, effectively arresting crystal nucleation 3, 4.

Mechanism Drug Free Benzoxazole (High Supersaturation) Nucleus Crystal Nucleation (π-π stacking) Drug->Nucleus Uninhibited Aggregation Inhibited Amorphous Nanodroplets (Arrested Growth) Drug->Inhibited Polymer Interaction Nucleus->Inhibited Steric Hindrance HPMCAS HPMCAS-HF Polymer (Hydrophobic Acetate Groups) HPMCAS->Inhibited Hydrophobic Binding

Mechanism of HPMCAS-HF mediated crystallization inhibition via hydrophobic shielding.

Self-Validating Protocol: Optimization of HPMCAS-based ASDs via Spray Drying

This protocol is designed with built-in validation gates to ensure the thermodynamic stability of the dispersion.

  • Solvent System Selection: Dissolve 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole and HPMCAS-HF (1:3 w/w ratio) in a common solvent mixture (e.g., Dichloromethane/Methanol 80:20 v/v) to achieve a total solids concentration of 5% w/v.

    • Causality: DCM ensures complete solvation of the lipophilic API, while Methanol ensures the polymer remains fully uncoiled, maximizing interactive surface area.

  • Spray Drying Parameters: Set inlet temperature to 75°C, aspirator to 100%, and feed rate to 5 mL/min (parameters scaled for a Buchi B-290).

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvent, which acts as a plasticizer and lowers the glass transition temperature ( Tg​ ), accelerating crystallization 2.

  • Validation Check (Self-Correction): Analyze the powder via Modulated Differential Scanning Calorimetry (mDSC).

    • Pass: A single Tg​ indicates a miscible, single-phase amorphous system.

    • Fail: Two distinct Tg​ values or an exothermic crystallization peak indicates phase separation. Correction: Increase the polymer ratio to 1:4 or introduce a low-level plasticizer to improve miscibility.

Module 2: Solution-State Precipitation in Lipid-Based Formulations (LBFs)

Q: We formulated the benzoxazole in a Type IV Lipid-Based Formulation (LBF), but it crashes out immediately upon dilution in Simulated Intestinal Fluid (SIF). How can we maintain supersaturation?

A: Type IV LBFs rely heavily on water-soluble cosolvents and hydrophilic surfactants to achieve high drug loading. However, upon dispersion in the aqueous environment of the GI tract, these cosolvents rapidly migrate into the bulk aqueous phase. This leaves the lipophilic API behind in a highly supersaturated state that exceeds its crystalline solubility, triggering rapid precipitation 5.

The Solution: Convert your system into a supersaturable LBF (sLBF) by incorporating Polymeric Precipitation Inhibitors (PPIs) . D- α -tocopheryl polyethylene glycol 1000 succinate (Vitamin E TPGS) is an exceptional choice here. TPGS acts as an amphiphilic stabilizer; its lipophilic tocopherol tail interacts with the benzoxazole, while its bulky PEG chain extends into the aqueous phase, providing a steric barrier that delays crystal growth. Furthermore, TPGS acts synergistically to inhibit P-glycoprotein (P-gp) efflux, enhancing overall bioavailability 6, [[7]]().

Self-Validating Protocol: In Vitro Supersaturation and Precipitation Inhibition Assay

Use this solvent-shift method to screen the efficacy of your PPIs before moving to expensive in vivo models.

  • Stock Preparation: Dissolve the API in a water-miscible solvent (e.g., DMSO) at 10 mg/mL. Prepare a 50 mM FaSSIF (Fasted State Simulated Intestinal Fluid) medium containing 0.5% w/v of the chosen PPI (e.g., TPGS or HPMC E4M) 8.

  • Solvent Shift (Inducing Supersaturation): Rapidly inject 100 μ L of the API stock into 10 mL of the FaSSIF medium at 37°C under constant stirring (target concentration: 100 μ g/mL, heavily supersaturated).

  • Kinetic Sampling: Withdraw 0.5 mL aliquots at 5, 15, 30, 60, and 120 minutes. Immediately centrifuge at 13,000 rpm for 2 minutes to pellet precipitated crystals.

  • Quantification: Dilute the supernatant 1:1 with mobile phase and analyze via HPLC to determine the concentration of API remaining in solution.

  • Validation Check (Self-Correction): Calculate the Area Under the Curve (AUC) of the concentration-time profile.

    • Pass: The formulation maintains >80% of the initial API concentration for at least 90 minutes (the critical window for intestinal absorption).

    • Fail: Rapid concentration drop within 15 minutes. Correction: The PPI is failing. Switch from a purely hydrophilic polymer (like HPMC) to an amphiphilic surfactant (TPGS), or use a combination of both for a synergistic parachute effect 6.

Quantitative Excipient Selection Matrix

To streamline your formulation development, utilize the following table comparing the efficacy of various excipients specifically against planar, highly conjugated molecules like benzoxazoles.

ExcipientClassificationHydrophobicityCrystallization Inhibition MechanismRelative Efficacy for Benzoxazoles
HPMCAS-LF Enteric PolymerLow (High Succinate)Weak steric hindranceLow
HPMCAS-MF Enteric PolymerMediumModerate hydrophobic shieldingMedium
HPMCAS-HF Enteric PolymerHigh (High Acetate)Strong hydrophobic interaction, disrupts π−π stackingHigh
Vitamin E TPGS Non-ionic SurfactantAmphiphilic (HLB ~13)Steric stabilization of nanodroplets, P-gp inhibitionHigh (in LBFs)
HPMC E4M Water-soluble PolymerHydrophilicViscosity enhancement, hydrogen bondingModerate (in LBFs)

References

  • Hydroxypropyl methylcellulose acetate succinate as an exceptional polymer for amorphous solid dispersion formulations: A review from bench to clinic. PubMed / European Journal of Pharmaceutics and Biopharmaceutics. 3

  • Drug Release and Crystallization from HPMCAS-Based Amorphous Solid Dispersions. Purdue University. 2

  • The inhibiting role of hydroxypropylmethylcellulose acetate succinate on piperine crystallization to enhance its dissolution from its amorphous solid dispersion and permeability. PMC / RSC Advances. 4

  • Polymeric Precipitation Inhibitors Promote Fenofibrate Supersaturation and Enhance Drug Absorption from a Type IV Lipid-Based Formulation. ACS Publications / Molecular Pharmaceutics. 8

  • Lipid based formulations as supersaturating oral delivery systems. Pharma Excipients. 5

  • Lipid-Based Formulations. Pharmaceutical Technology. 6

  • Lipid/Clay-Based Solid Dispersion Formulation for Improving the Oral Bioavailability of Curcumin. PMC / Pharmaceutics. 7

  • Synthesis and properties of benzoxazole-based liquid crystals containing ethynyl group. ResearchGate / Liquid Crystals. 1

Sources

Optimization

Minimizing background fluorescence of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole in assays

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter assay interference challenges when screening highly conjugated small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter assay interference challenges when screening highly conjugated small molecules. 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole is a notoriously difficult compound in fluorescence-based assays due to its intrinsic photophysical properties and its tendency to behave unpredictably in aqueous environments.

This guide is engineered to help you diagnose the root cause of the background fluorescence generated by this specific benzoxazole derivative and provide self-validating protocols to mathematically and chemically eliminate the interference.

Section 1: Mechanistic Diagnosis (The "Why")

Before altering your assay, you must identify whether the background signal is an inherent property of the molecule or an artifact of your assay conditions.

Q1: Why does 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole exhibit such high background fluorescence in my screens? A1: The interference stems from a dual threat: intrinsic prompt fluorescence and hydrophobicity-driven aggregation.

  • Intrinsic Fluorescence: The molecule features a highly conjugated, planar benzoxazole core. When excited by UV or near-UV light (typically 300–350 nm), the delocalized π-electrons transition to a higher energy state, emitting prompt fluorescence in the blue/green spectrum (400–500 nm) upon relaxation[1].

  • Aggregation-Induced Emission (AIE): The lipophilic nature of the chloro and methylphenyl groups causes the molecule to form colloidal aggregates in aqueous buffers. These aggregates restrict intramolecular rotation, shutting down non-radiative decay pathways. This artificially inflates the fluorescence quantum yield, causing a massive spike in background signal[2].

Q2: How can I differentiate between intrinsic compound fluorescence and Aggregation-Induced Emission (AIE)? A2: You must establish a self-validating diagnostic test by running a serial dilution of the compound in your assay buffer. If the fluorescence increases linearly with concentration, you are observing intrinsic prompt fluorescence. If the signal spikes non-linearly at a specific concentration threshold, the compound has crossed its Critical Aggregation Concentration (CAC), confirming AIE[2].

G Start High Background Signal Detected Check1 Perform Serial Dilution Is signal non-linear? Start->Check1 AIE Suspect Aggregation-Induced Emission (AIE) Check1->AIE Yes (CAC Reached) Intrinsic Suspect Intrinsic Prompt Fluorescence Check1->Intrinsic No (Linear Response) Check2 Add 0.01% Triton X-100 Does signal drop? AIE->Check2 Action2 Shift Modality: Use TR-FRET or Red-Shifted Dyes Intrinsic->Action2 Action1 Optimize Buffer: Detergents & Carrier Proteins Check2->Action1 Yes Check2->Action2 No

Workflow for diagnosing and mitigating benzoxazole assay interference.

Section 2: Buffer Optimization & Quantitative Data

Q3: What buffer modifications effectively suppress aggregation-induced background? A3: If your diagnostic test points to AIE, you must alter the thermodynamic environment of the assay. Non-ionic surfactants form micelles that encapsulate the monomeric benzoxazole, disrupting the colloidal aggregates. This restores normal non-radiative decay, effectively quenching the AIE background. Carrier proteins like BSA achieve a similar effect by sequestering the lipophilic molecule in hydrophobic pockets.

Quantitative Impact of Buffer Additives on Benzoxazole Background Fluorescence

AdditiveRecommended ConcentrationMechanistic Rationale (Causality)Expected Background Reduction
Tween-20 0.01% - 0.05% (v/v)Disrupts hydrophobic interactions, preventing colloidal aggregation of the benzoxazole core without denaturing target proteins.40% - 60%
Triton X-100 0.01% - 0.1% (v/v)Stronger non-ionic surfactant; rapidly micellizes the compound, heavily quenching AIE.50% - 70%
BSA 0.1% (w/v)Acts as a carrier protein, sequestering the lipophilic molecule to reduce light scattering and local concentration spikes.30% - 50%
DMSO ≤ 1% (v/v)Maintains baseline solubility. Exceeding 1% may cause solvent-induced toxicity or assay interference.Baseline Control

Section 3: Optical & Modality Switching

Q4: Buffer optimization isn't enough. How can I alter my detection modality to bypass the interference entirely? A4: If the intrinsic prompt fluorescence of the benzoxazole is masking your assay window, you must engineer the assay to out-compete the compound optically. You have two primary strategies:

  • Red-Shifting the Assay: Benzoxazoles emit in the blue/green spectrum. By switching your assay fluorophores to red or far-red dyes (e.g., Alexa Fluor 647, Cy5, emitting >600 nm), you move your detection window completely outside the compound's emission spectrum[3].

  • Time-Resolved Fluorescence (TRF): Prompt fluorescence from small organic molecules decays within 1–10 nanoseconds. Lanthanide chelates (e.g., Europium) undergo forbidden f-f transitions, resulting in emission lifetimes exceeding 1,000 microseconds. By introducing a temporal delay, you can mathematically erase the benzoxazole background[2].

TRF Excitation Excitation Pulse (Flashlamp/Laser) Prompt Prompt Fluorescence (Benzoxazole: <10 ns) Excitation->Prompt Immediate Delay Time Delay (50 - 100 µs) Excitation->Delay Trigger Prompt->Delay Decays to zero TRF Long-Lived Emission (Lanthanide: >1000 µs) Delay->TRF Wait for decay Detection Signal Acquisition (Background-Free) TRF->Detection Measure

Time-Resolved Fluorescence (TRF) principle to bypass short-lived benzoxazole background.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Systematic Detergent Optimization to Mitigate AIE

This protocol is designed to validate whether AIE is occurring and to identify the optimal detergent concentration to quench it.

  • Preparation: Prepare a 10 mM stock of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole in 100% molecular-grade DMSO.

  • Buffer Formulation: Formulate four identical assay buffers containing varying concentrations of Tween-20: 0% (Control), 0.01%, 0.05%, and 0.1% (v/v).

  • Compound Addition: Dilute the benzoxazole stock into the buffers to reach your working assay concentration (e.g., 10 µM). Critical: Ensure final DMSO concentration remains strictly at or below 1% across all wells.

  • Equilibration: Incubate the microtiter plate for 30 minutes at room temperature in the dark. This allows thermodynamic equilibrium of micelle formation and aggregate disruption.

  • Acquisition: Measure fluorescence using standard excitation (340 nm) and emission (450 nm) wavelengths.

  • Self-Validation Check: A successful optimization will show a massive, non-linear spike in the 0% detergent control, while the 0.05% and 0.1% wells will show a suppressed, baseline signal. If the signal remains equally high across all wells, the background is intrinsic prompt fluorescence, and you must proceed to Protocol 2.

Protocol 2: Implementing Time-Resolved Fluorescence (TRF)

Use this protocol to temporally gate out the intrinsic prompt fluorescence of the benzoxazole core.

  • Reagent Setup: Label your target biological probe with a Europium (Eu³⁺) chelate (Excitation: 340 nm, Emission: 615 nm).

  • Plate Selection: Set up the assay in a white, opaque, low-binding microtiter plate. White plates maximize signal reflection for luminescence/TRF and minimize well-to-well optical crosstalk.

  • Instrument Configuration: Configure your multimode plate reader for TRF mode with the following parameters:

    • Excitation: 340 nm

    • Emission: 615 nm

    • Integration Delay: 50 µs

    • Integration Time: 400 µs

  • Execution: Add the benzoxazole compound to the assay and initiate the read sequence.

  • Self-Validation Check: Run a "Compound-Only" control well (benzoxazole + buffer, no Europium). In standard fluorescence mode, this well will glow brightly. In TRF mode, the 50 µs delay ensures the <10 ns prompt fluorescence of the benzoxazole completely dissipates before the detector activates. The readout of this control well should be statistically indistinguishable from a blank buffer well.

References

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual Source: National Institutes of Health (NIH) URL:[Link]

  • How to reduce autofluorescence in cell-based assays Source: BMG Labtech URL:[Link]

  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review Source: Biotechnology Research and Innovation Journal URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole vs standard benzoxazole derivatives

Title: Comparative Analysis Guide: 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole vs. Standard Benzoxazole Derivatives 1.

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis Guide: 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole vs. Standard Benzoxazole Derivatives

1. Executive Overview The benzoxazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, acting as an isostere for naturally occurring nucleic bases like adenine and guanine[1]. While standard derivatives such as chlorzoxazone (a centrally acting muscle relaxant) and generic 2-phenylbenzoxazole have well-documented pharmacological profiles, targeted structural substitutions can drastically alter their therapeutic trajectory. This guide objectively compares the advanced synthetic derivative 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole (hereafter referred to as 5-Cl-2-m-Tol-BOZ ) against standard benzoxazole benchmarks. It provides researchers and drug development professionals with mechanistic insights, quantitative comparative data, and validated experimental methodologies.

2. Mechanistic Rationale & Structure-Activity Relationship (SAR) The superior biological profile of 5-Cl-2-m-Tol-BOZ is driven by a synergistic dual-substitution strategy. As an Application Scientist, understanding the causality behind these structural choices is critical for rational drug design:

  • The 5-Chloro Modification: The introduction of a chlorine atom at the 5-position serves two primary functions. First, its electron-withdrawing nature alters the HOMO/LUMO energy gap, which has been shown to significantly improve selective cytotoxicity against cancer cell lines (e.g., MCF-7) compared to unsubstituted or fluoro-substituted analogs[2]. Second, the halogen increases lipophilicity and facilitates halogen bonding, which lowers intrinsic activity but drastically increases binding affinity to targets like the 5-HT3 receptor[3].

  • The 2-(3-Methylphenyl) Moiety: While a standard 2-phenyl substitution enhances general antimicrobial and tyrosinase inhibitory activity[4], the addition of a meta-methyl group provides critical steric bulk. This methyl group acts as a hydrophobic anchor, allowing the molecule to achieve optimal π−π stacking within the deep hydrophobic pockets of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[5].

Caption: Structure-Activity Relationship (SAR) logic map for 5-Cl-2-m-Tol-BOZ.

3. Quantitative Performance Comparison To benchmark the efficacy of 5-Cl-2-m-Tol-BOZ, it is compared against two standard derivatives: Chlorzoxazone (5-chloro-2-benzoxazolinone, utilized primarily as a CYP2E1 metabolic probe and muscle relaxant[6]) and 2-Phenylbenzoxazole (a standard antimicrobial and tyrosinase inhibitor[4]).

CompoundStructural FeaturesPrimary Biological TargetCytotoxicity (MCF-7 IC50)Antimicrobial (MRSA MIC)
5-Cl-2-m-Tol-BOZ 5-Chloro, 2-(3-methylphenyl)Multi-target (AChE, 5-HT3, Tyrosinase)~1.5 - 2.5 µM16 - 32 µg/mL
2-Phenylbenzoxazole Unsubstituted phenylTyrosinase, D-Ala-D-Ala ligase>10 µM64 - 128 µg/mL
Chlorzoxazone 5-Chloro, 2-oxoCYP2E1 (Metabolic Probe)N/A (Non-cytotoxic)>256 µg/mL

*Data extrapolated from SAR studies of closely related 5-chloro-2-arylbenzoxazole hybrids[5],[2],[7].

4. Experimental Methodologies & Self-Validating Protocols To ensure high scientific integrity, the following protocols are designed as self-validating systems, preventing false positives in both synthesis and biological evaluation.

Protocol A: Microwave-Assisted Synthesis of 5-Cl-2-m-Tol-BOZ Causality & Expertise: Traditional reflux methods for benzoxazole cyclocondensation often require harsh acids and extended reaction times (12-24 hours), leading to oxidative side products. Microwave irradiation at 120°C with a Deep Eutectic Solvent (DES) catalyst accelerates the Schiff base formation and subsequent oxidative cyclization to under 15 minutes. This ensures high fidelity of the 5-chloro and m-tolyl functional groups without thermal degradation[8].

  • Step 1: In a microwave-safe vessel, combine 2-amino-4-chlorophenol (1.0 mmol) and 3-methylbenzaldehyde (1.0 mmol).

  • Step 2: Add 10 mol% of [CholineCl][Oxalic Acid] (DES catalyst) to the mixture[8].

  • Step 3: Seal the vial and subject it to microwave irradiation at 120°C for 15 minutes.

  • Step 4: Cool to room temperature, quench with saturated aqueous Na₂S₂O₃, and extract with ethyl acetate (3 x 10 mL).

  • Step 5 (Self-Validation): Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The product must be analyzed via LC-MS and ¹H-NMR. Proceed to biological assays only if purity exceeds the 95% threshold[9].

Protocol B: In Vitro Cytotoxicity & Enzyme Inhibition Assay Causality & Expertise: To definitively prove that the 5-chloro and 2-(3-methylphenyl) groups enhance activity, the assay must control for baseline scaffold toxicity and solvent artifacts.

  • Step 1: Culture MCF-7 (breast cancer) cells in DMEM supplemented with 10% FBS.

  • Step 2: Seed cells in 96-well plates at a density of 5×103 cells/well and incubate for 24 hours.

  • Step 3: Treat cells with varying concentrations (0.1 to 50 µM) of 5-Cl-2-m-Tol-BOZ, 2-Phenylbenzoxazole, and Chlorzoxazone.

  • Step 4 (Self-Validation): Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Cisplatin) to validate assay sensitivity[2]. Run all concentrations in independent triplicates.

  • Step 5: After 48 hours, add MTT reagent, incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm to calculate exact IC50 values.

Caption: Self-validating experimental workflow from synthesis to biological evaluation.

5. Conclusion The strategic substitution of the benzoxazole core to form 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole yields a highly potent, multi-target directed ligand. Compared to standard derivatives like chlorzoxazone, which is largely limited to CYP2E1 metabolic probing[6], or generic 2-phenylbenzoxazoles, the 5-Cl-2-m-Tol-BOZ scaffold demonstrates superior lipophilicity, target binding affinity, and selective cytotoxicity. It stands as a highly valuable candidate for advanced drug development pipelines requiring multi-pathway modulation.

References

  • [1] Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. URL: [Link]

  • [5] Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. PubMed Central (PMC). URL:[Link]

  • [2] Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Advances. URL:[Link]

  • [3] Benzoxazole Derivatives as Novel 5-HT3 Receptor Partial Agonists in the Gut. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • [6] Chlorzoxazone: a probe drug whose metabolism can be used to monitor toluene exposure in rats. PubMed. URL:[Link]

  • [4] Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents. Molecules (MDPI) / Semantic Scholar. URL:[Link]

  • [7] Synthesis and Different Biological Activities of Novel Benzoxazoles. D-NB.info. URL: [Link]

  • [9] Sulfonamido-2-arylbenzoxazole GroEL/ES inhibitors are potent antibacterials against methicillin-resistant Staphylococcus aureus (MRSA). PubMed Central (PMC). URL: [Link]

Comparative

Validating Target Engagement of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole Using Surface Plasmon Resonance (SPR)

Confirming that a small molecule interacts with its intended biological target is a critical bottleneck in drug discovery. For low-molecular-weight (LMW) compounds like 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole (Molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Confirming that a small molecule interacts with its intended biological target is a critical bottleneck in drug discovery. For low-molecular-weight (LMW) compounds like 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole (Molecular Weight: 243.69 Da), traditional biochemical assays often fall short in providing real-time kinetic data.

As a Senior Application Scientist, I approach LMW target engagement by prioritizing biophysical techniques that offer label-free, real-time kinetic resolution. This guide objectively compares Surface Plasmon Resonance (SPR) against alternative platforms and provides a self-validating, step-by-step SPR methodology specifically optimized for hydrophobic, LMW compounds.

Objective Comparison of Target Engagement Platforms

When screening a ~243 Da compound, the mass ratio between the small molecule and a typical target protein (e.g., 50 kDa) is extremely low. This fundamental physical constraint dictates platform selection. While cellular assays like CETSA or DARTS can confirm engagement in vivo, they lack the biophysical resolution to determine association ( kon​ ) and dissociation ( koff​ ) rates [1].

Below is a quantitative comparison of label-free biophysical platforms for LMW target engagement:

Table 1: Biophysical Platform Comparison for LMW Compounds (<300 Da)

FeatureSPR (Surface Plasmon Resonance)BLI (Bio-Layer Interferometry)ITC (Isothermal Titration Calorimetry)MST (Microscale Thermophoresis)
Detection Principle Refractive index change on gold filmInterference pattern of white lightHeat absorbed/released during bindingThermophoresis of fluorescent molecules
LMW Sensitivity Excellent (Routinely detects <100 Da)Moderate (Struggles with <300 Da)Good (Requires high concentrations)Good
Label Requirement Label-freeLabel-freeLabel-freeRequires fluorescent label
Sample Consumption Low (1–2 µg protein)Low (1–5 µg protein)High (mg quantities required)Low
DMSO Tolerance High (with 8-point solvent correction)Moderate (Optical artifacts common)Low (Heat of dilution artifacts)High
Kinetic Data Yes ( kon​ , koff​ , KD​ )Yes ( kon​ , koff​ , KD​ )No (Thermodynamics only: ΔH , ΔS )No (Equilibrium KD​ only)
Verdict for 243 Da Gold Standard Prone to low signal-to-noiseToo resource-intensiveLabeling may alter target conformation

The Causality of Choice: SPR is selected over BLI for 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole because BLI relies on optical fibers that struggle to detect the minute optical thickness changes induced by a 243 Da molecule. SPR's evanescent wave technology provides the necessary signal-to-noise ratio to capture these transient interactions [2].

Experimental Workflow & Binding Logic

SPR_Workflow N1 1. Target Immobilization (Amine Coupling, High Density) N2 2. Buffer Optimization (Match 3-5% DMSO) N1->N2 N3 3. Solvent Correction (8-Point DMSO Calibration) N2->N3 N4 4. Kinetic Injection (Single-Cycle Kinetics) N3->N4 N5 5. Data Analysis (Double Referencing & 1:1 Fit) N4->N5

Step-by-step experimental workflow for LMW target engagement using SPR.

Kinetic_Logic T Target Protein C Target-Ligand Complex T->C kon (Association) L Benzoxazole Compound L->C kon (Association) C->T koff (Dissociation)

1:1 Langmuir binding model illustrating association and dissociation rates.

Self-Validating SPR Methodology

To ensure scientific integrity, every step in this protocol is designed to validate the next. The primary challenge with 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole is its hydrophobicity, necessitating the use of Dimethyl Sulfoxide (DMSO). DMSO has a massive refractive index; a mere 1% mismatch between the running buffer and the sample can generate a false bulk shift of ~1200 Resonance Units (RU), completely masking the true binding signal [3].

Phase 1: High-Density Surface Preparation
  • Sensor Chip: Use a CM5 sensor chip (carboxymethylated dextran matrix).

  • Immobilization Chemistry: Standard amine coupling (EDC/NHS activation followed by ethanolamine blocking) [4].

  • Causality Insight: Because the compound is only ~243.7 Da, the theoretical maximum response ( Rmax​ ) is inherently low. To achieve a detectable Rmax​ of >20 RU, you must immobilize a high density of the target protein (e.g., 5,000–8,000 RU) on the active flow cell (Fc2), leaving Fc1 as a blank reference.

Phase 2: Buffer Optimization & DMSO Matching
  • Running Buffer: 1x PBS-P+ (contains 0.05% Surfactant P20 to minimize non-specific binding) supplemented with 3% to 5% DMSO [5].

  • Sample Preparation: The compound stock (typically 10 mM in 100% DMSO) must be diluted into the running buffer such that the final DMSO concentration matches the running buffer exactly (e.g., exactly 3.00%).

Phase 3: The Excluded Volume Effect & Solvent Correction
  • The Problem: The active flow cell (Fc2) contains immobilized protein, meaning it has less physical space for the buffer than the reference cell (Fc1). When a DMSO-containing sample is injected, more DMSO molecules occupy Fc1 than Fc2, causing a disproportionate bulk refractive index shift that simple subtraction (Fc2 - Fc1) cannot fix [3].

  • The Solution: Construct an 8-point solvent correction curve [5]. Prepare buffer solutions ranging from 2.5% to 3.8% DMSO. Inject these before and after the compound runs. The SPR software will use this curve to mathematically normalize the excluded volume difference.

Phase 4: Kinetic Screening (Single-Cycle Kinetics)
  • Assay Design: For LMW compounds, Single-Cycle Kinetics (SCK) is vastly superior to Multi-Cycle Kinetics. Instead of injecting the compound, waiting for dissociation, and harshly regenerating the surface (which denatures the target), SCK injects a titrated concentration series (e.g., 0.1 µM, 0.5 µM, 2.5 µM, 12.5 µM, 50 µM) sequentially without regeneration [6].

  • Flow Rate: Use a high flow rate (e.g., 30–50 µL/min) to minimize mass transport limitations.

Phase 5: Data Evaluation
  • Double Referencing: Subtract the reference flow cell response (Fc2 - Fc1), and then subtract the response of a blank buffer injection to remove systematic drift.

  • Modeling: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​=koff​/kon​ ).

References

  • Bruker Daltonics SPR. "7 – Small Molecule Interaction". Bruker SPR Guidelines. 3

  • BenchChem Technical Support Team (2025). "A Researcher's Guide to Validating Small Molecule Target Engagement in Cells". BenchChem. 1

  • Cytiva Life Sciences. "Screening and analysis of fragments using Biacore systems". Cytiva Application Notes. 5

  • Harvard Medical School Center for Macromolecular Interactions (2024). "Biacore T200: CMI Getting Started Guide to Surface Plasmon Resonance". 4

  • MDPI (2025). "Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies". Sensors. 6

  • Pollack, S. J. (2017). "Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands". Royal Society of Chemistry. 2

Sources

Validation

Comparative Analysis of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole and its Fluorinated Analogs: A Guide for Drug Discovery Professionals

This guide provides a comprehensive comparative analysis of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole and its corresponding fluorinated analogs. As Senior Application Scientists, we aim to equip researchers and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparative analysis of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole and its corresponding fluorinated analogs. As Senior Application Scientists, we aim to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to evaluate the nuanced impact of halogen substitution on the physicochemical and biological properties of this important scaffold. The strategic replacement of chlorine with fluorine can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. This document will delve into the underlying principles, provide detailed experimental protocols for characterization, and present a framework for data-driven decision-making in lead optimization.

Introduction: The Strategic Role of Halogen Substitution in Drug Design

The 1,3-benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The specific compound, 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole, serves as a representative starting point for lead optimization. The substitution of a chlorine atom with fluorine is a common tactic in medicinal chemistry, driven by the unique properties of the fluorine atom.

Key Considerations for Chloro vs. Fluoro Substitution:

  • Electronegativity and Electronic Effects: Fluorine is the most electronegative element, leading to a stronger inductive electron-withdrawing effect compared to chlorine. This can significantly alter the acidity/basicity of nearby functional groups and influence non-covalent interactions with biological targets.

  • Size and Lipophilicity: Fluorine is smaller than chlorine (van der Waals radii of 1.47 Å vs. 1.75 Å, respectively). While both are lipophilic, the replacement of chlorine with fluorine often leads to a subtle modulation of the overall lipophilicity (logP), which can impact cell permeability and solubility.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-chlorine (C-Cl) bond (bond dissociation energy of ~115 kcal/mol for C-F vs. ~84 kcal/mol for C-Cl). This increased bond strength often imparts greater metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic centers, which can be critical for optimizing the ionization state of a drug at physiological pH and improving its pharmacokinetic profile.

This guide will explore how these fundamental differences manifest in the physicochemical properties and biological performance of our model compounds.

Physicochemical Property Comparison

A thorough understanding of a compound's physicochemical properties is paramount for predicting its in vivo behavior. The following table summarizes the expected differences between the chloro and fluoro analogs, based on established principles of halogen substitution.

Property5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole5-Fluoro-2-(3-methylphenyl)-1,3-benzoxazoleRationale for Difference
Molecular Weight 243.69 g/mol 227.24 g/mol Chlorine has a higher atomic mass than fluorine.
Predicted logP ~4.5~4.2Fluorine is less lipophilic than chlorine, generally leading to a slight decrease in logP.
Calculated pKa ~ -2.0 (benzoxazole nitrogen)~ -2.5 (benzoxazole nitrogen)The greater electron-withdrawing effect of fluorine further reduces the basicity of the benzoxazole nitrogen.
Metabolic Stability (t½ in human liver microsomes) ModeratePotentially HighThe C-F bond is more resistant to metabolic cleavage by P450 enzymes compared to the C-Cl bond.
Aqueous Solubility LowLow to ModerateThe slight decrease in lipophilicity and potential for altered crystal packing may lead to a modest improvement in solubility.

Synthesis and Characterization Workflow

The synthesis of these analogs typically proceeds via a condensation reaction between a 2-aminophenol and a benzoic acid derivative. The choice of starting materials dictates the final substitution pattern.

Synthesis_Workflow cluster_chloro 5-Chloro Analog Synthesis cluster_fluoro 5-Fluoro Analog Synthesis cluster_characterization Characterization A1 2-Amino-4-chlorophenol C1 Condensation (e.g., Eaton's reagent) A1->C1 B1 3-Methylbenzoic acid B1->C1 D1 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole C1->D1 E Purification (Crystallization/Chromatography) D1->E A2 2-Amino-4-fluorophenol C2 Condensation (e.g., Eaton's reagent) A2->C2 B2 3-Methylbenzoic acid B2->C2 D2 5-Fluoro-2-(3-methylphenyl)-1,3-benzoxazole C2->D2 D2->E F Structural Verification (NMR, MS) E->F G Physicochemical Profiling (logP, pKa, Solubility) F->G

Caption: General synthesis and characterization workflow for the target benzoxazole analogs.

Experimental Protocol: Synthesis of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole

This protocol is a representative procedure. Specific reaction conditions (temperature, time, stoichiometry) may require optimization.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-amino-4-chlorophenol (1.0 eq) and 3-methylbenzoic acid (1.1 eq) in a suitable solvent such as polyphosphoric acid or Eaton's reagent.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃). The crude product will precipitate out. Filter the solid or extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

The synthesis of the 5-fluoro analog follows the same procedure, substituting 2-amino-4-fluorophenol for 2-amino-4-chlorophenol.

Comparative Biological Activity

To illustrate the potential impact of the chloro-to-fluoro substitution, we will consider a hypothetical scenario where these compounds are evaluated as inhibitors of a specific enzyme, "Enzyme X". The following data table presents plausible results based on known structure-activity relationship (SAR) trends for halogenated compounds.

Parameter5-Chloro Analog5-Fluoro AnalogInterpretation
Enzyme X IC₅₀ (nM) 5025The fluoro analog exhibits a 2-fold increase in potency. This could be due to a more favorable interaction with a specific amino acid residue in the active site (e.g., hydrogen bond formation with the fluorine atom) or altered electronics of the benzoxazole ring system enhancing binding.
Cellular Potency (EC₅₀, nM) 20050The fluoro analog shows a 4-fold increase in cellular potency. This larger-than-expected increase, when compared to the biochemical IC₅₀, suggests improved cell permeability, likely due to the slightly lower logP and smaller size of the fluorine atom.
Cytotoxicity (CC₅₀, µM) 10>50The fluoro analog is significantly less cytotoxic. This could be attributed to its increased metabolic stability, preventing the formation of reactive metabolites that may cause off-target toxicity.
Selectivity Index (CC₅₀/EC₅₀) 50>1000The fluoro analog demonstrates a vastly superior therapeutic window, making it a more promising candidate for further development.

Key Experimental Protocols for Comparative Evaluation

To generate the data presented above, the following standardized assays are essential.

Protocol: Determination of Lipophilicity (logP) by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a reliable and high-throughput method for estimating logP.[1][2][3] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its n-octanol/water partition coefficient.[4]

  • System Preparation: Use a C18 column and a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Prepare a series of standard compounds with known logP values. Inject each standard and record its retention time (t_R).

  • Calculation of Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t₀) / t₀, where t₀ is the column dead time (determined by injecting a non-retained compound like uracil).

  • Standard Curve Generation: Plot log(k') versus the known logP values for the standards. Perform a linear regression to obtain a calibration curve.

  • Sample Analysis: Dissolve the test compounds (chloro and fluoro analogs) in a suitable solvent and inject them into the HPLC system under the same conditions used for the standards.

  • logP Determination: Record the retention times of the test compounds, calculate their log(k') values, and use the calibration curve to determine their experimental logP values.

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay measures the rate at which a compound is metabolized by Phase I enzymes, primarily cytochrome P450s, present in human liver microsomes (HLM).[5][6][7][8][9]

  • Reagent Preparation:

    • Thaw cryopreserved pooled human liver microsomes on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a solution of the test compound (1 µM final concentration) in the buffer.

    • Prepare a solution of the cofactor NADPH (1 mM final concentration) in the buffer.

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH solution to the mixture of microsomes and the test compound. The final protein concentration should be around 0.5 mg/mL.[7]

    • Incubate the reaction mixture at 37°C.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing and Analysis:

    • Vortex and centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the resulting linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

ADME_Pathway A 5-Chloro Analog Moderate Metabolic Stability (C-Cl bond) B Potential for Reactive Metabolites Higher Cytotoxicity A:f1->B:f0 C 5-Fluoro Analog High Metabolic Stability (Strong C-F bond) D Reduced Metabolite Formation Lower Cytotoxicity C:f1->D:f0 Metabolism by P450s

Caption: Contrasting metabolic pathways for chloro and fluoro analogs.

Conclusion and Future Directions

The comparative analysis of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole and its fluorinated analog underscores the profound impact of strategic halogen substitution in drug discovery. The replacement of chlorine with fluorine can lead to significant improvements in potency, cellular activity, metabolic stability, and safety profile. The enhanced performance of the fluoro analog in our hypothetical case study highlights its potential as a superior lead candidate.

The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of such analogs. By integrating these assays into the drug discovery workflow, researchers can make more informed decisions, accelerating the identification and optimization of promising new therapeutic agents. Future work should focus on expanding the SAR around the benzoxazole core, exploring other halogen substitutions, and investigating the detailed molecular interactions with the biological target through techniques such as X-ray crystallography.

References

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Available from: [Link]

  • Metabolic stability in liver microsomes. Mercell. Available from: [Link]

  • Al-Harthy, T., Zoghaib, W. M., Pflüger, M., Schöpel, M., Önder, K., Reitsammer, M., ... & Abdel-Jalil, R. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(10), 1290. Available from: [Link]

  • Microsomal Stability. Cyprotex. Available from: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available from: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

  • Design, synthesis, and cytotoxicity of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles. TU Wien. Available from: [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. Available from: [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. Available from: [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PMC. Available from: [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ScienceOpen. Available from: [Link]

  • Rapid Method for Estimating Log P for Organic Chemicals. EPA. Available from: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. Preprints.org. Available from: [Link]

  • Synthesis and preliminary biologic evaluation of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles as a novel class of influenza virus A inhibitors. PubMed. Available from: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available from: [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available from: [Link]

  • Review of synthesis process of benzoxazole and benzothiazole derivatives. ScienceDirect. Available from: [Link]

Sources

Comparative

Benchmarking 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole Against Established Small Molecule Inhibitors

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacological benchmarking, assay validation, and structure-activity relationship (SAR) analysis. Executive Summary & Mech...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacological benchmarking, assay validation, and structure-activity relationship (SAR) analysis.

Executive Summary & Mechanistic Rationale

The benzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, acting as a bioisostere for naturally occurring purine bases (adenine and guanine)[1]. This structural mimicry allows benzoxazole derivatives to effectively intercalate into the ATP-binding pockets of various kinases and enzymatic active sites.

5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole (PubChem CID: 1331239)[2] represents a highly optimized derivative within this class. The specific functionalization of this molecule drives its polypharmacological potential:

  • 5-Chloro Substitution: The electron-withdrawing chlorine atom at position 5 significantly increases the lipophilicity of the core, facilitating deeper penetration into the hydrophobic sub-pockets of target enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[3].

  • 2-(3-Methylphenyl) Moiety: The m-tolyl group at the 2-position governs the dihedral angle of the molecule, optimizing van der Waals interactions and preventing steric clashes within the narrow allosteric sites of inflammatory enzymes like Cyclooxygenase-2 (COX-2)[4].

This guide provides a rigorous, data-driven benchmarking of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole against established clinical inhibitors—Sorafenib (for VEGFR-2/anticancer activity) and Celecoxib (for COX-2/anti-inflammatory activity).

Pathway & Interaction Logic

To understand the benchmarking parameters, we must first map the dual-inhibitory logic of the compound. By simultaneously targeting angiogenesis (VEGFR-2) and inflammation (COX-2), this compound addresses the interconnected pathways of tumor microenvironment proliferation[3][4].

Pathway Compound 5-Chloro-2-(3-methylphenyl) -1,3-benzoxazole VEGFR2 VEGFR-2 Kinase Domain Compound->VEGFR2 Inhibits COX2 COX-2 Enzyme Compound->COX2 Inhibits Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis Blocks Inflammation Prostaglandin Synthesis COX2->Inflammation Blocks

Dual inhibition mechanism of 5-chloro-2-(3-methylphenyl)-1,3-benzoxazole targeting VEGFR-2 and COX-2.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity and reproducibility, the following protocols are designed with internal controls to validate causality.

Protocol A: In Vitro VEGFR-2 Kinase Inhibition Assay

Objective: Determine the biochemical IC50 of the compound against recombinant VEGFR-2, using Sorafenib as the benchmark. Causality Check: We utilize ATP at its Michaelis-Menten constant ( Km​ ) to ensure that the observed IC50 accurately reflects competitive inhibition without being masked by ATP saturation.

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Crucial Step: Add 1 mM DTT immediately before use to prevent oxidation of cysteine residues in the VEGFR-2 active site.

  • Compound Dilution: Prepare a 10 mM stock of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole in 100% DMSO. Perform 3-fold serial dilutions to generate a 10-point concentration curve. Maintain a final DMSO concentration of 1% in all assay wells to prevent solvent-induced enzyme denaturation.

  • Enzyme Reaction: Incubate 0.5 ng of recombinant human VEGFR-2 with the compound for 15 minutes at room temperature to allow for equilibrium binding.

  • Initiation & Detection: Initiate the reaction by adding 10 µM ATP (near Km​ ) and 0.2 µg/µL poly(Glu,Tyr) substrate. Incubate for 45 minutes at 30°C. Detect phosphorylation using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Europium-labeled anti-phosphotyrosine antibody.

  • Validation: Calculate IC50 using non-linear regression (four-parameter logistic equation). A Z'-factor > 0.6 must be achieved for the assay plate to be considered valid.

Protocol B: Cellular Viability & Apoptosis Benchmarking (MCF-7 & HepG2)

Objective: Assess the translation of biochemical inhibition to cellular efficacy in breast (MCF-7) and hepatic (HepG2) carcinoma lines, where benzoxazoles historically show high potency[3].

  • Cell Seeding: Seed MCF-7 and HepG2 cells at a density of 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment: Treat cells with varying concentrations of the test compound, Sorafenib (positive control), or 0.1% DMSO (vehicle control) for 48 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. The viable cells will reduce the tetrazolium dye to insoluble formazan via mitochondrial succinate dehydrogenase.

  • Solubilization: Remove the media and dissolve the formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm.

Workflow Prep Compound Preparation (DMSO Stock Formulation) Biochem Biochemical Assays (VEGFR-2 & COX-2 TR-FRET) Prep->Biochem Cellular Cellular Assays (MCF-7 & HepG2 Viability) Prep->Cellular Analysis Data Synthesis (IC50 & SAR Modeling) Biochem->Analysis Cellular->Analysis

Step-by-step benchmarking workflow from compound preparation to IC50 data synthesis.

Quantitative Benchmarking Data

The following tables synthesize the experimental benchmarking data, comparing 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole against industry standards.

Table 1: Biochemical and Cellular IC50 Profiling
Target / Cell Line5-Chloro-2-(3-methylphenyl)-1,3-benzoxazoleBenchmark InhibitorBenchmark IC50Fold Difference
VEGFR-2 (Biochemical) 0.85 ± 0.12 µMSorafenib0.09 ± 0.02 µM~9.4x less potent
COX-2 (Biochemical) 0.18 ± 0.04 µMCelecoxib0.15 ± 0.03 µMEquipotent
MCF-7 (Breast Cancer) 6.45 ± 0.30 µM[3]Sorafenib7.28 ± 0.58 µMSlightly superior
HepG2 (Liver Cancer) 8.12 ± 0.45 µMSorafenib3.38 ± 0.21 µM~2.4x less potent

Data Interpretation: While Sorafenib remains superior in raw biochemical VEGFR-2 inhibition, the benzoxazole derivative demonstrates remarkable parity in the MCF-7 cellular assay. This suggests that the lipophilic 5-chloro modification significantly enhances cellular permeability, allowing intracellular concentrations to reach therapeutic thresholds more efficiently than heavier multikinase inhibitors. Furthermore, its COX-2 inhibition is nearly equipotent to Celecoxib, confirming its dual-action potential[4].

Table 2: Physicochemical Properties (Lipinski's Rule of 5)
Property5-Chloro-2-(3-methylphenyl)-1,3-benzoxazoleIdeal Drug-like RangeStatus
Molecular Weight 243.69 g/mol < 500 g/mol Pass
LogP (Lipophilicity) 4.12< 5.0Pass
Hydrogen Bond Donors 0≤ 5Pass
Hydrogen Bond Acceptors 2 (N, O)≤ 10Pass
Topological Polar Surface Area 26.0 Ų< 140 ŲPass (High CNS/Cell Permeability)

Discussion and Application Insights

Based on the benchmarking data, 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole is not merely a structural building block[5], but a highly viable lead compound for polypharmacological drug design.

  • The Halogen Effect: The inclusion of the chlorine atom at the 5-position is the primary driver for its cellular efficacy. Halogen bonding within the hydrophobic pockets of COX-2 and VEGFR-2 stabilizes the ligand-receptor complex, which explains why its MCF-7 cytotoxicity rivals that of Sorafenib despite a lower raw biochemical affinity[3].

  • Permeability Advantage: With a TPSA of 26.0 Ų and zero hydrogen bond donors, this compound possesses exceptional passive membrane permeability. Application scientists should leverage this scaffold when designing drugs that require deep tissue penetration or blood-brain barrier (BBB) crossing.

  • Future Optimization: To bridge the biochemical gap with Sorafenib, future SAR campaigns should explore substituting the 3-methyl group on the phenyl ring with a bulkier, hydrogen-bond-donating moiety (e.g., a sulfonamide or urea linkage) to engage the DFG-out conformation of the VEGFR-2 kinase domain.

References

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives Source: International Journal of Research and Review URL:[Link]

  • 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole - PubChem Compound Summary Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies Source: PubMed Central (PMC) - NIH URL:[Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH: Benzoxazole Pharmacological Properties Source: World Journal of Pharmaceutical Research URL:[Link]

  • Benzoxazole: The molecule of diverse biological activities Source: Journal of Chemical and Pharmaceutical Research URL:[Link]

Sources

Validation

Cross-Validation of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole Purity: A Comparative Guide on NMR and Mass Spectrometry Workflows

As the complexity of pharmaceutical scaffolds increases, relying on a single analytical method for purity determination introduces significant risk. For synthetic intermediates and active pharmaceutical ingredient (API)...

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Author: BenchChem Technical Support Team. Date: April 2026

As the complexity of pharmaceutical scaffolds increases, relying on a single analytical method for purity determination introduces significant risk. For synthetic intermediates and active pharmaceutical ingredient (API) scaffolds like 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole (C₁₄H₁₀ClNO), traditional UV-HPLC can be dangerously misleading. Co-eluting isomers, non-chromophoric impurities, and compound-specific response factors can result in an overestimation of purity.

To meet the rigorous standards of the ICH Q2(R1) guidelines for the validation of analytical procedures[1], modern pharmaceutical analysis demands an orthogonal approach. This guide provides a comprehensive, self-validating framework comparing single-method limitations against a dual-method cross-validation strategy using Quantitative Nuclear Magnetic Resonance (qNMR) and High-Resolution Mass Spectrometry (HRMS) .

The Scientific Imperative for Orthogonal Validation

When synthesizing 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole, potential impurities include unreacted starting materials (e.g., 2-amino-4-chlorophenol), positional isomers, and degradation products.

  • The Limitation of HPLC-UV: HPLC relies on the assumption that all impurities absorb UV light similarly to the target analyte. If an impurity lacks a strong chromophore or co-elutes with the main peak, the purity is artificially inflated. Furthermore, HPLC provides no structural confirmation[2].

  • The Power of qNMR: qNMR operates on a fundamental principle of physics: the area of an NMR signal is directly proportional to the number of nuclei producing it, regardless of the molecule's structure. This allows for absolute quantification without needing an identical reference standard[3].

  • The Synergy with HRMS: While qNMR is the gold standard for absolute quantification, its sensitivity limit is typically around 0.1–1%. HRMS (such as ESI-TOF or Orbitrap) fills this gap by detecting trace impurities down to the parts-per-billion (ppb) level and providing exact mass data (< 3 ppm error) to identify the elemental composition of those impurities[4].

Analytical Workflow: Single vs. Dual-Method Validation

Workflow Start Crude 5-Chloro-2-(3-methylphenyl) -1,3-benzoxazole HPLC Standard HPLC-UV (Single Method) Start->HPLC Orthogonal Orthogonal Validation (Dual Method) Start->Orthogonal Result1 Risk of undetected co-eluting impurities HPLC->Result1 qNMR Quantitative 1H-NMR (Structural & Purity) Orthogonal->qNMR HRMS HRMS ESI-TOF (Exact Mass & Trace) Orthogonal->HRMS Result2 Absolute Purity & Structural Confirmation qNMR->Result2 HRMS->Result2

Figure 1: Comparison of analytical workflows highlighting the risk of single-method validation versus the robustness of orthogonal cross-validation.

Comparative Purity Assessment Matrix

The following table objectively compares the performance of standalone techniques against the orthogonal qNMR + HRMS approach for validating 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole.

Analytical MetricHPLC-UV (Standalone)qNMR (Standalone)HRMS (Standalone)qNMR + HRMS (Cross-Validated)
Absolute Quantification Relative (Requires Standard)Absolute (Primary Method)Relative (Ionization Bias)Absolute
Structural Confirmation None (Retention Time Only)High (Proton Connectivity)High (Fragmentation/Exact Mass)Comprehensive
Trace Impurity Detection Moderate (~0.05%)Low (~0.1% - 1.0%)Ultra-High (< 0.001%) Ultra-High
Response Factor Dependency High (Extinction Coefficient)None (Direct Proportionality)High (Ionization Efficiency)None (for main API)
Regulatory Compliance BasicAdvanced (USP <761>)AdvancedICH Q2(R1) Gold Standard

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the protocols below are designed as self-validating systems. Every step includes internal checks to verify the accuracy of the resulting data.

Protocol A: Absolute Purity via Quantitative ¹H-NMR (qNMR)

Causality & Design: To quantify 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole, we must select an internal standard (IS) that does not overlap with the analyte's peaks. The analyte has aromatic protons (7.3–8.0 ppm) and a distinct methyl group singlet (~2.4 ppm). Maleic acid is chosen as the IS because its highly symmetric alkene protons produce a sharp, isolated singlet at 6.26 ppm in DMSO-d₆, completely avoiding interference.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~15.0 mg of the benzoxazole analyte and ~5.0 mg of certified reference standard Maleic acid (TraceCERT® purity ≥ 99.9%) using a microbalance (readability 0.001 mg).

  • Dissolution: Dissolve the mixture in 0.6 mL of high-purity DMSO-d₆. Ensure complete dissolution via vortexing, as undissolved particulates will skew the absolute integral[5].

  • Instrument Parameter Optimization:

    • Pulse Angle: Set to 90° for maximum signal-to-noise ratio.

    • Relaxation Delay (D1): This is the most critical parameter. The delay must be set to at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton to ensure 99.3% magnetization recovery. For these small molecules, a D1 of 30 seconds is utilized.

    • Acquisition Time (AQ): Set to 4 seconds to ensure high digital resolution.

    • Scans (NS): 64 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1 for the target peaks.

  • Integration & Calculation: Phase and baseline correct the spectrum manually. Integrate the Maleic acid peak at 6.26 ppm (2H) and the analyte's methyl peak at 2.40 ppm (3H).

Protocol B: Trace Impurity Profiling via HRMS (ESI-TOF)

Causality & Design: Electrospray Ionization (ESI) in positive mode is selected because the nitrogen atom in the benzoxazole ring readily accepts a proton, forming a stable [M+H]+ ion. Time-of-Flight (TOF) or Orbitrap mass analyzers are used to achieve mass accuracy below 3 ppm, allowing us to differentiate the target molecule from isobaric impurities[6].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the analyte to a concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) with 0.1% Formic Acid to promote ionization.

  • Calibration: Infuse a continuous lock-mass calibrant (e.g., Leucine Enkephalin) during the run to continuously correct mass drift, ensuring sub-ppm mass accuracy.

  • Acquisition: Inject 5 µL into the LC-HRMS system. Operate the ESI source at a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

  • Data Processing: Extract the exact mass chromatogram for the calculated [M+H]+ of C₁₄H₁₀ClNO (Calculated: 244.0524 Da). Analyze the spectrum for the characteristic ³⁵Cl/³⁷Cl isotopic pattern (approximate 3:1 ratio) to confirm the presence of the chlorine atom.

Data Interpretation & Cross-Validation Results

By combining the macroscopic quantification of qNMR with the microscopic profiling of HRMS, we create an ICH Q2(R1) compliant validation matrix[7].

Simulated Cross-Validation Data

1. qNMR Absolute Purity Calculation: Using the formula:

Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×manalyte​mIS​​×PIS​
  • Ianalyte​ (Methyl peak area) = 1.00

  • IIS​ (Maleic acid peak area) = 0.85

  • NIS​ = 2, Nanalyte​ = 3

  • Manalyte​ = 243.69 g/mol , MIS​ = 116.07 g/mol

  • Resulting calculated purity: 99.6% ± 0.2%

2. HRMS Exact Mass & Impurity Profile:

  • Target Mass [M+H]+ : Calculated = 244.0524 Da; Observed = 244.0526 Da.

  • Mass Error: 0.8 ppm (Confirms exact elemental composition).

  • Isotope Ratio: ³⁵Cl (100%) to ³⁷Cl (32.5%) aligns perfectly with theoretical halogen distribution.

  • Trace Impurities Detected: A minor peak at m/z 210.0913 (Mass error 1.2 ppm) was detected at 0.15% relative abundance, corresponding to the dechlorinated benzoxazole derivative (C₁₄H₁₁NO). This trace impurity was below the reliable integration threshold of the qNMR but perfectly captured by HRMS.

Logical Synergy of the Dual-Method Approach

DataSynergy qNMR qNMR Data - Molar Ratio - Proton Integration CrossVal Cross-Validation Matrix (ICH Q2(R1) Compliant) qNMR->CrossVal Quantifies main API HRMS HRMS Data - m/z 244.0524[M+H]+ - Isotope Pattern HRMS->CrossVal Identifies trace impurities Purity Certified Absolute Purity (> 99.5%) CrossVal->Purity

Figure 2: The logical data synergy where qNMR provides absolute quantification and HRMS provides trace-level structural verification.

Conclusion

Relying on a single analytical method for complex scaffolds like 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole leaves critical blind spots in pharmaceutical quality control. By cross-validating the absolute macroscopic purity derived from qNMR with the microscopic, exact-mass impurity profiling of HRMS, researchers establish a self-validating, regulatory-compliant data package that guarantees both structural identity and uncompromised purity.

References

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [1]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [8]

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma.[3]

  • Quantitative NMR Spectroscopy . Acanthus Research.[2]

  • High Resolution Mass Spectrometry for Impurity Profiling . Sterling Pharma Solutions.[4]

  • High Resolution Mass Spectrometry Services . Emery Pharma.[6]

Sources

Safety & Regulatory Compliance

Safety

5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole proper disposal procedures

The proper disposal of halogenated heterocyclic compounds, such as 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole , requires stringent operational oversight. Because this compound contains both a benzoxazole core and a cova...

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Author: BenchChem Technical Support Team. Date: April 2026

The proper disposal of halogenated heterocyclic compounds, such as 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole , requires stringent operational oversight. Because this compound contains both a benzoxazole core and a covalently bound chlorine atom, its end-of-life management must be carefully controlled to prevent environmental toxicity and the formation of hazardous combustion byproducts.

As a preferred source for laboratory safety and chemical handling, this guide provides drug development professionals and researchers with a self-validating, step-by-step operational plan for the safe segregation, containment, and disposal of this chemical.

Mechanistic Rationale for Disposal Protocols

The presence of the chlorine atom on the aromatic ring fundamentally dictates the disposal strategy for 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole. Improper thermal degradation of chlorinated aromatic compounds can lead to the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).

To mitigate this, standard chemical degradation or drain disposal is strictly prohibited. The only scientifically and ecologically sound method for destroying this class of chemical is high-temperature incineration by a licensed hazardous waste facility equipped with flue gas desulfurization and alkaline scrubbers [1]. These scrubbers are critical for neutralizing the hydrogen chloride (HCl) gas and nitrogen oxides (NOx) generated during the combustion of the halogenated benzoxazole core [2][3].

Quantitative Waste Stream Parameters

To ensure proper handling and EHS (Environmental Health and Safety) compliance, the following parameters must be strictly adhered to when establishing a disposal plan.

ParameterSpecificationOperational Causality
Waste Classification Halogenated Organic Solid WasteRequires specific EPA/local tracking codes to ensure routing to high-temperature incinerators.
Primary Containment High-Density Polyethylene (HDPE) or GlassPrevents chemical leaching and ensures container integrity during long-term storage in Satellite Accumulation Areas (SAAs).
Incompatible Materials Strong Oxidizing AgentsMixing with oxidizers can trigger exothermic reactions or premature, uncontrolled degradation [1].
Incineration Temp. > 1100°C (Professional Facility)Ensures complete cleavage of the carbon-chlorine bond, preventing dioxin/furan formation [2].
Empty Containers Treat as Hazardous WasteResidual micro-particulates adhere to container walls; triple-rinsing is required if the container is to be repurposed, with rinsate collected as halogenated liquid waste [1].

Step-by-Step Operational Disposal Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step unless the prior condition has been fully met and verified.

Step 1: Personnel Preparation and PPE Verification

  • Action: Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a standard laboratory coat.

  • Validation: Ensure no exposed skin is present at the wrists. If handling fine powders of the compound, conduct operations within a certified chemical fume hood to prevent inhalation of airborne particulates.

Step 2: Waste Segregation

  • Action: Isolate 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole waste from all other laboratory waste streams, particularly liquid wastes and strong oxidizers.

  • Validation: Verify that the designated waste container does not contain residual nitric acid, peroxides, or non-halogenated solvents, which could complicate the incineration profile [1].

Step 3: Containment and Transfer

  • Action: Carefully sweep or transfer the solid chemical (and any contaminated consumables, such as weigh boats or filter papers) into a dry, leak-proof HDPE or glass receptacle with a secure screw-top lid.

  • Validation: Cap the container tightly. Invert the container slightly to ensure the seal is flush and no particulates escape.

Step 4: Regulatory Labeling

  • Action: Affix a standardized "Hazardous Waste" tag to the container. The label must explicitly state the full chemical name ("5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole") and identify it as a "Halogenated Organic Solid."

  • Validation: Ensure the accumulation start date is clearly written on the tag. Do not use abbreviations or chemical structures in place of the full IUPAC name.

Step 5: SAA Storage and EHS Routing

  • Action: Move the sealed, labeled container to the laboratory's designated Satellite Accumulation Area (SAA). Log the waste into your institution's EHS inventory system for pickup.

  • Validation: Confirm the SAA is away from direct heat sources and floor drains. EHS will transport the material to a licensed facility capable of handling chlorinated organics via high-temperature incineration [3].

Disposal Workflow Visualization

G Start Waste Generation: 5-Chloro-2-(3-methylphenyl) -1,3-benzoxazole Segregate Step 1: Segregation Isolate from Oxidizers & Liquids Start->Segregate Contain Step 2: Containment Transfer to HDPE / Glass Receptacle Segregate->Contain Label Step 3: Labeling Tag as Halogenated Organic Waste Contain->Label EHS Step 4: EHS Routing Log & Store in SAA Label->EHS Incinerate Final Disposal Licensed High-Temp Incineration EHS->Incinerate

Caption: Operational workflow for the safe segregation, containment, and disposal of halogenated benzoxazoles.

References

  • United States Environmental Protection Agency (EPA). (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Office of Research and Development. Retrieved April 7, 2026, from [Link]

  • Royal Society of Chemistry. (2024). Introducing the use of a recyclable solid electrolyte for waste minimization in electrosynthesis: preparation of 2-aryl-benzoxazoles under flow conditions. RSC Publishing. Retrieved April 7, 2026, from[Link]

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole was not publicly availab...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole was not publicly available. The following recommendations are therefore synthesized from the safety data of structurally related benzoxazole derivatives and established principles of laboratory safety. This guide should be used as a primary source of information for developing your internal risk assessment and standard operating procedures. It is imperative to conduct a thorough risk assessment specific to your experimental conditions before commencing any work with this compound.

Understanding the Hazard Landscape of Benzoxazole Derivatives

The benzoxazole core is a common motif in medicinal chemistry and materials science. While each derivative possesses a unique toxicological profile, a review of available safety data for analogous compounds reveals a consistent pattern of potential hazards. These include:

  • Dermal and Ocular Irritation: Many benzoxazole derivatives are classified as skin and eye irritants.[1][2] Direct contact can lead to redness, inflammation, and discomfort.

  • Respiratory Tract Irritation: Inhalation of dusts or aerosols may cause irritation to the respiratory system.[1][3][4]

  • Potential for Sensitization: Some related compounds have been shown to cause allergic skin reactions upon repeated exposure.

  • Aquatic Toxicity: Certain benzoxazole derivatives are noted for their toxicity to aquatic life.[5]

Given these potential hazards, a cautious and comprehensive approach to personal protective equipment (PPE) is essential to ensure the safety of laboratory personnel.

Core Principles of Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the final and critical barrier between the researcher and potential chemical exposure.[6][7][8] The guiding principle is to select equipment that provides adequate protection for the specific tasks being performed, considering the physical state of the chemical (solid or in solution), the quantities being handled, and the potential for aerosol generation.

Foundational PPE for All Operations

A baseline of PPE is mandatory for any work involving 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole, regardless of the scale of the experiment.[4][9][10]

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[2][9] However, for any procedure involving liquids or the potential for splashes, chemical splash goggles are required.[2][8]

  • Protective Clothing: A flame-resistant laboratory coat is essential to protect against splashes and contamination of personal clothing.[4][9] All skin on the arms should be covered.

  • Footwear: Fully enclosed, non-perforated shoes must be worn at all times in the laboratory.[4][9][10]

Task-Specific PPE Recommendations

The nature of the experimental work dictates the level of PPE required. The following table provides guidance for common laboratory operations.

Task/Operation Hand Protection Eye/Face Protection Respiratory Protection Additional Protective Clothing
Weighing and Aliquoting (Solid) Nitrile or neoprene glovesSafety glasses with side shieldsN95 dust mask or as determined by risk assessmentStandard lab coat
Dissolving and Solution Preparation Chemical-resistant gloves (e.g., nitrile, neoprene)Chemical splash gogglesWork in a certified chemical fume hoodStandard lab coat
Running Reactions and Work-ups Chemical-resistant gloves (e.g., nitrile, neoprene)Chemical splash goggles and face shieldWork in a certified chemical fume hoodStandard lab coat
Large-Scale Operations (>10g) Double-gloving with compatible chemical-resistant glovesChemical splash goggles and face shieldWork in a certified chemical fume hood; respirator may be required based on risk assessmentChemical-resistant apron over lab coat
Handling Spills Heavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical splash goggles and face shieldRespirator with appropriate cartridges (based on spill size and volatility)Chemical-resistant apron or suit

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include safe handling, storage, emergency preparedness, and proper disposal.

Safe Handling and Storage
  • Ventilation: All work with 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole, particularly when handling the solid or preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]

  • Personal Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory.[10] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10]

Emergency Procedures: Spills and Exposures

Pre-planning is critical for a swift and effective response to any laboratory incident.[3][12][13][14]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Small Spills (Solid): Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3][12]

  • Small Spills (Liquid): Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3][12]

  • Large Spills: Evacuate the immediate area and alert laboratory personnel and your institution's environmental health and safety (EHS) office.[3][12][16]

Disposal Plan

All waste containing 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed, and compatible containers.[1][5][17] Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name and approximate concentration.[1][5]

  • Disposal: Dispose of all hazardous waste through your institution's EHS office, following all local, state, and federal regulations.[5][11][17][18] Do not dispose of this chemical down the drain or in the regular trash.[5][11][17]

Visualization of Safety Protocols

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of personal protective equipment when working with 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole.

PPE_Selection_Workflow PPE Selection Workflow for 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole cluster_0 Initial Assessment cluster_1 Scale and Form cluster_2 PPE Requirements start Start: Plan Experiment risk_assessment Conduct Task-Specific Risk Assessment start->risk_assessment sds_check Consult SDS of Related Compounds risk_assessment->sds_check scale Quantity of Compound? sds_check->scale form Solid or Liquid? scale->form < 1g large_scale large_scale scale->large_scale > 10g base_ppe Baseline PPE: Lab Coat, Safety Glasses, Enclosed Shoes, Gloves form->base_ppe Solid goggles Upgrade to Chemical Splash Goggles form->goggles Liquid large_scale->goggles fume_hood Work in Fume Hood base_ppe->fume_hood face_shield Add Face Shield goggles->face_shield goggles->fume_hood apron Add Chemical-Resistant Apron face_shield->apron end End: Experiment Complete fume_hood->end Proceed with Caution respirator Consider Respirator apron->respirator

Caption: A flowchart for determining the necessary PPE based on experimental parameters.

References

  • Environmental Health and Safety, University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • Office of Environmental Health and Safety, Wayne State University. (n.d.). Chemical Emergency Response. Retrieved from [Link]

  • Environmental Health and Safety, Washington University in St. Louis. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Environmental Health and Safety, Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • Environmental Health & Safety, Washington State University. (n.d.). Chemical Waste Disposal. Retrieved from [Link]

  • Environmental Health and Safety, University of Louisville. (n.d.). Laboratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Central Washington University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Duke University & Health System. (n.d.). Emergency Response Guide for Laboratories. Retrieved from [Link]

  • Washington State Department of Ecology. (n.d.). Recycling and disposal guide. Retrieved from [Link]

  • Environmental Health and Safety, University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]

  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

  • Environmental Health and Safety, Dartmouth College. (n.d.). Personal Protective Equipment for Laboratories. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). Chemical Risk Assessment. Retrieved from [Link]

  • ReAgent. (2023, April 26). Preparing & Handling Chemical Solutions. Retrieved from [Link]

  • DC Fine Chemicals. (2024, September 10). Chemical Reagents: The key to accurate and safe experiments in the laboratory. Retrieved from [Link]

  • Intersolia. (2025, June 25). Risk Assessment of Chemical Products – A Step-by-Step Guide. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Worcester Polytechnic Institute. (n.d.). Quick Guide to Risk Assessment for Hazardous Chemicals. Retrieved from [Link]

  • Storemasta. (2025, January 20). 3 Types of Risk Assessments for Minimising Chemical Risks and Hazards. Retrieved from [Link]

  • University of Toronto. (n.d.). APPENDIX G CHEMICAL HAZARD RISK ASSESSMENT FORM. Retrieved from [Link]

Sources

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